Product packaging for ZN(II) Phthalocyanine tetrasulfonic acid(Cat. No.:CAS No. 61586-86-5)

ZN(II) Phthalocyanine tetrasulfonic acid

Cat. No.: B3147172
CAS No.: 61586-86-5
M. Wt: 898.2 g/mol
InChI Key: CNTYIVNBEJZRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Phthalocyanine (B1677752) Chemistry and Applications

Phthalocyanines (Pcs) are synthetic, aromatic macrocyclic compounds that are structurally similar to the naturally occurring porphyrins. jchemrev.com They are composed of four isoindole units linked by nitrogen atoms, creating a stable ring system that can chelate a central metal ion. jchemrev.com The chemistry of phthalocyanines is versatile, allowing for the insertion of over 70 different elements into the central cavity and various substitutions on the peripheral ring structure. wiley.com

These structural modifications enable a wide array of properties, leading to diverse applications. jchemrev.com Historically, phthalocyanines were first recognized for their intense and stable colors, making them highly valuable as pigments and dyes for industries such as printing inks, paints, and textiles. qualitron.net Copper phthalocyanine, for instance, is a major organic blue pigment used globally. qualitron.net Beyond their use as colorants, the unique electronic and photochemical properties of metal phthalocyanines (M-Pcs) have led to their application in high-tech fields. jchemrev.com These include roles in chemical sensing, the development of solar cells, nonlinear optics, and as catalysts for various chemical reactions. jchemrev.comchemscene.com In recent years, their ability to generate reactive oxygen species upon light irradiation has made them prominent candidates for photodynamic therapy in cancer treatment. nih.govnih.gov

Significance of Sulfonation for Modulating Zinc(II) Phthalocyanine Properties

The introduction of sulfonate (–SO₃H) groups onto the zinc(II) phthalocyanine (ZnPc) macrocycle is a critical chemical modification that profoundly alters its characteristics. Unsubstituted ZnPc is notoriously insoluble in water and tends to aggregate in solution, which can quench its photoactivity and limit its utility in biological and aqueous systems. nih.gov

Sulfonation directly addresses these limitations. The primary and most significant effect of adding sulfonic acid groups is the dramatic increase in water solubility. google.com This enhanced hydrophilicity is crucial for applications in biological environments, such as photodynamic therapy, as it facilitates systemic administration and interaction with cellular components. nih.govresearchgate.net The degree of sulfonation, meaning the number of sulfonate groups attached (from one to four), allows for fine-tuning the compound's solubility. google.comgoogle.com

Furthermore, sulfonation influences the compound's aggregation behavior. While unsubstituted phthalocyanines tend to form non-photoactive aggregates in aqueous solutions, the negatively charged sulfonate groups induce electrostatic repulsion between the molecules, reducing this aggregation tendency. nih.gov This is vital for PDT, as the monomeric form of the photosensitizer is typically the most photochemically active. nih.gov The sulfonation also affects the electronic properties, which can shift the absorption spectrum and influence the efficiency of generating reactive oxygen species. nih.gov For instance, the binding of tetrasulfonated metallophthalocyanines to phospholipid membranes, a key step in cellular uptake, is thought to be determined primarily by the coordination between the central metal ion (zinc) and the phosphate (B84403) groups of the lipids. nih.gov

Historical Trajectories and Current Research Landscape of Zinc(II) Phthalocyanine Tetrasulfonic Acid

The history of phthalocyanines dates back to the early 20th century, with their accidental discovery in 1907 and subsequent characterization. qualitron.net Research into these compounds grew significantly, especially after their commercialization as pigments. The exploration of sulfonated derivatives followed as a means to create water-soluble dyes. qualitron.net Research on sulfonated zinc and aluminum phthalocyanines for combating microorganisms gained traction, with patents describing their use as photoactivators. google.com

In the current research landscape, Zinc(II) phthalocyanine tetrasulfonic acid (ZnPcS₄) is a subject of intense investigation, primarily driven by its applications in photomedicine. frontiersin.org As a second-generation photosensitizer, it offers strong absorption in the red region of the electromagnetic spectrum (around 670 nm), a wavelength that allows for deeper tissue penetration by light. frontiersin.orgnih.gov This property, combined with its high efficiency in generating cytotoxic singlet oxygen, makes it a promising agent for photodynamic therapy (PDT) against various cancers, including colorectal and skin cancers. frontiersin.orgmdpi.com

Current research often focuses on overcoming the limitations of the free drug by incorporating it into advanced drug delivery systems. frontiersin.orgnih.gov Nanoparticle-based carriers, such as mesoporous silica (B1680970) nanoparticles and polyelectrolytic PLGA nanoparticles, are being developed to enhance the solubility, selectivity, and therapeutic efficacy of ZnPcS₄, aiming to improve its accumulation in tumor tissues while minimizing side effects. frontiersin.orgnih.gov Beyond PDT, its catalytic properties are also being explored. For instance, zinc phthalocyanine systems have been shown to be effective catalysts for the selective reduction of aromatic nitro compounds. rsc.org In materials science, ordered thin films incorporating sulfonated zinc phthalocyanine have been fabricated, demonstrating potential for creating structures with unique optical properties like polarized luminescence. rsc.org

Data Tables

Table 1: Physicochemical Properties of Zinc(II) Phthalocyanine Tetrasulfonic Acid

PropertyValueSource
CAS Number 61586-86-5 scbt.com
Molecular Formula C₃₂H₁₆N₈O₁₂S₄Zn scbt.com
Molecular Weight 898.15 g/mol scbt.comnih.gov
Appearance Dark blue to purple powderN/A
Solubility Soluble in water google.com
Absorption Max (Q-band) ~670-680 nm (in aqueous media) frontiersin.orgmdpi.com

Table 2: Summary of Recent Research Findings

Research AreaKey FindingSignificanceSource
Photodynamic Therapy (PDT) When loaded into Ag@mSiO₂ nanoparticles with folic acid, it showed enhanced cellular uptake and strong cytotoxicity against colorectal cancer cells.Demonstrates a nanotechnology-based strategy to improve targeted cancer therapy. frontiersin.org
Drug Delivery Systems Encapsulation in polyelectrolytic PLGA nanoparticles resulted in a high loading efficiency (82.1%) and maintained photophysical behavior, leading to 90% cancer cell death in vitro.Offers a promising drug delivery system to improve therapeutic efficiency compared to the free drug. nih.gov
Materials Science Ordered thin films created by alternating layers of sulfonated zinc phthalocyanine and layered double hydroxides exhibit multiple quantum well structures and polarized luminescence.Paves the way for the fabrication of novel optoelectronic devices with specific light-emitting properties. rsc.org
Membrane Interaction Binding to phospholipid membranes is primarily driven by coordination between the central zinc ion and phosphate groups on the lipids, which correlates with its photodynamic activity.Provides fundamental insight into the mechanism of cellular interaction and photosensitizing efficacy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H16N8O12S4Zn B3147172 ZN(II) Phthalocyanine tetrasulfonic acid CAS No. 61586-86-5

Properties

IUPAC Name

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTYIVNBEJZRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N8O12S4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

898.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Modifications of Zinc Ii Phthalocyanine Tetrasulfonic Acid Derivatives

Established Synthetic Routes for Zinc(II) Phthalocyanine (B1677752) Tetrasulfonic Acid

The synthesis of the core Zinc(II) phthalocyanine tetrasulfonic acid structure is predominantly achieved through two established methods: template condensation and cyclotetramerization. These routes offer reliable pathways to the macrocyclic framework.

Template Condensation Approaches for Macrocycle Formation

Template condensation involves the use of a metal ion, in this case, Zinc(II), to organize and facilitate the ring-closing reaction of precursor molecules. This method is effective for the formation of the phthalocyanine macrocycle. In a typical procedure, a phthalic acid derivative, such as 4-sulfophthalic acid, is heated in the presence of a zinc salt, urea, and a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The zinc ion acts as a template, coordinating with the nitrogen atoms of the precursors and holding them in the correct orientation for the final cyclization to occur. This approach is a direct and efficient way to synthesize metal phthalocyanine tetrasulfonic acids. nih.gov

Cyclotetramerization Reactions and Optimization Strategies

Cyclotetramerization is a more common and versatile method for synthesizing phthalocyanines, including Zinc(II) phthalocyanine tetrasulfonic acid and its derivatives. This reaction involves the tetramerization of phthalonitrile (B49051) precursors in the presence of a zinc salt. For instance, the synthesis of tetranitro Zinc(II) phthalocyanine, a related derivative, is achieved by reacting 4-nitrophthalonitrile (B195368) with a zinc salt in a high-boiling solvent like 1-pentanol, often with a base catalyst such as DBU. aijr.org

Optimization of these reactions is crucial for achieving high yields and purity. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the specific catalyst used. For example, in the synthesis of certain sulfonyl-substituted phthalocyanines, classical high-boiling alcohol solvents are avoided as they can react with the sulfonyl group. acs.org Instead, a mixture of N,N-dimethylformamide (DMF) and ortho-dichlorobenzene is employed. acs.org The use of microwave irradiation has also been explored as a method to accelerate the reaction and improve yields.

Targeted Functionalization Strategies of the Zinc(II) Phthalocyanine Core

To fine-tune the properties of Zinc(II) phthalocyanine tetrasulfonic acid, researchers employ various functionalization strategies. These can be broadly categorized into modifications at the periphery of the macrocycle and considerations of the central metal's role.

Peripheral Derivatization for Tailored Molecular Architectures

The introduction of functional groups onto the periphery of the phthalocyanine ring is a powerful tool for creating tailored molecular architectures with specific properties. The sulfonic acid groups themselves enhance water solubility. researchgate.net Further derivatization can impart other desirable characteristics.

For example, the introduction of bulky substituents can prevent aggregation, a common issue with planar phthalocyanine molecules that can quench their excited states. researchgate.net Glycosylation, the attachment of sugar moieties, is another strategy to improve water solubility and can be used to target specific biological receptors. nih.govresearchgate.net Asymmetric substitution, where different functional groups are introduced on the same molecule, can lead to amphiphilic phthalocyanines with one hydrophilic face and one lipophilic face. nih.gov This is exemplified by a zinc(II) phthalocyanine bearing three hydrophilic glucosyl groups and one lipophilic octadecyloxyl group. nih.gov

Functional Group Purpose of Derivatization Example Precursor
Sulfonic AcidEnhance water solubility4-Sulfophthalic acid researchgate.netnih.gov
NitroIntermediate for further functionalization (e.g., reduction to amino group)4-Nitrophthalonitrile aijr.org
AminoCan be quaternized to create cationic derivativesTetramino-zinc-phthalocyanine rsc.org
GlycosylImprove water solubility and biocompatibilityGlycosylated phthalonitriles researchgate.net
Alkoxy/AlkylEnhance solubility in organic solvents and influence electronic properties3,6-Didecylphthalonitrile nih.gov
SulfonylModify electronic properties and reactivitySulfonylphthalonitriles acs.org

Central Metal Coordination and Its Impact on Ligand Properties

The central Zinc(II) ion is not merely a structural component; its coordination significantly influences the properties of the phthalocyanine ligand. The d¹⁰ electronic configuration of Zinc(II) means that it is redox-inactive under typical conditions, which contributes to the photostability of the resulting complex.

The coordination of Zinc(II) affects the electronic absorption and emission properties of the phthalocyanine. The strong π → π* transitions within the phthalocyanine macrocycle give rise to the characteristic Soret band (around 350 nm) and Q-band (around 670 nm) in the UV-Vis spectrum. aijr.org The presence of the zinc ion modulates the energies of these transitions. Furthermore, the zinc ion can influence the excited state lifetimes and the efficiency of intersystem crossing to the triplet state, which is a critical parameter for applications such as photodynamic therapy. While Zinc(II) itself is diamagnetic, its coordination can be studied using techniques like NMR spectroscopy to probe the symmetry and electronic environment of the macrocycle.

Development of Novel Zinc(II) Phthalocyanine Tetrasulfonic Acid Analogues

The quest for enhanced performance has driven the development of novel analogues of Zinc(II) phthalocyanine tetrasulfonic acid. These analogues often feature complex substitution patterns designed to optimize specific properties.

One area of innovation is the synthesis of hexadeca-substituted phthalocyanines, where all 16 peripheral positions are functionalized. mdpi.comresearchgate.net For example, a novel zinc(II) phthalocyanine with eight hexyloxy groups on the non-peripheral positions and eight trifluoromethoxyphenyl groups on the peripheral positions has been synthesized. mdpi.com This extensive substitution leads to significant red-shifts in the absorption and emission spectra and enhances solubility in organic solvents. mdpi.comresearchgate.net

Another direction is the creation of asymmetrically substituted or "Janus" phthalocyanines. These molecules present different functionalities on opposite sides of the macrocycle, leading to unique self-assembly behaviors and interfacial properties. An example is the synthesis of a zinc(II) phthalocyanine with three hydrophilic glucosyl groups and one lipophilic octadecyloxyl group, creating an amphiphilic molecule. nih.gov

The development of these novel analogues relies on sophisticated synthetic strategies, often involving multi-step procedures and the use of advanced purification techniques. The characterization of these complex molecules requires a combination of spectroscopic methods, including NMR, mass spectrometry, and UV-Vis spectroscopy, to confirm their structures and elucidate their properties.

Analogue Type Key Feature Synthetic Strategy Resulting Property
Hexadeca-substitutedAll 16 peripheral positions are functionalized mdpi.comresearchgate.netMulti-step synthesis involving Suzuki coupling reactions researchgate.netEnhanced solubility, red-shifted absorption/emission mdpi.comresearchgate.net
Asymmetric/AmphiphilicDifferent substituents on different parts of the macrocycle nih.govStatistical condensation of two different phthalonitriles nih.govAmphiphilicity, unique self-assembly nih.gov
GlycoconjugatedCovalently attached carbohydrate moieties researchgate.netCyclotetramerization of glycosylated phthalonitriles researchgate.netHigh water solubility, potential for biological targeting researchgate.net

Synthesis of Water-Soluble and Amphiphilic Derivatives

Improving the aqueous solubility and creating amphiphilic character in phthalocyanine derivatives is crucial for their application in biological and aqueous-phase systems. This is typically achieved by introducing hydrophilic or a combination of hydrophilic and lipophilic moieties onto the periphery of the phthalocyanine ring.

One of the most direct methods involves the sulfonation of the phthalocyanine ring. Zinc(II) phthalocyanine tetrasulfonic acid itself is synthesized to be water-soluble. nih.gov A common synthetic route involves the reaction of 4-sulfophthalic acid with a zinc halide and urea, often using a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Further derivatization of the sulfonic acid groups can modulate solubility and lipophilicity. For instance, the tetrasulfonic acid can be converted into its corresponding tetrasulfonyl chloride, which then reacts with various amino compounds to yield a range of tetrasulfonamide derivatives that can be anionic, neutral, or lipophilic. frontiersin.org

Another effective strategy to impart water solubility and amphiphilicity is through quaternization. Researchers have synthesized Schiff base substituted zinc(II) phthalocyanines and subsequently quaternized the peripheral nitrogen atoms to create cationic, water-soluble complexes. acs.org Similarly, tetra-substituted zinc(II) phthalocyanines bearing long ether chains with terminal dimethylamino or diethylamino groups have been synthesized. researchgate.net Subsequent reaction with methyl iodide converts these tertiary amines into quaternary ammonium (B1175870) salts, resulting in amphiphilic molecules with excellent solubility in both water and organic solvents. researchgate.net These dicationic or tetracationic derivatives often exhibit a high affinity for biological membranes. nih.gov

The introduction of polyhydroxylated groups, such as sugars or glycerol (B35011), is another powerful method for enhancing water solubility. Tetraglycosylated zinc(II) phthalocyanines have been prepared and show high solubility in water. scbt.com The synthesis can proceed through the cyclotetramerization of a glycosylated phthalonitrile precursor. scbt.com Likewise, glycerol substitution has been employed to improve the water-solubility of zinc(II) phthalocyanines. researchgate.net

Unsymmetrically substituted derivatives also offer a route to water-soluble compounds. For example, trisulfonated zinc phthalocyanines (ZnPcS₃) have been synthesized as single products through the ring expansion of a boron tri(4-sulfo)subphthalocyanine precursor. nih.gov This method allows for the creation of amphiphilic structures by reacting the precursor with diiminoisoindoline derivatives of varying hydrophobicity. nih.gov

Table 1: Synthesis of Water-Soluble and Amphiphilic Zn(II) Phthalocyanine Derivatives

Derivative Type Synthetic Precursor(s) Key Modification Strategy Resulting Property
Tetrasulfonamides Zinc(II) phthalocyanine tetrasulfonyl chloride, various amines Conversion of sulfonic acid groups to sulfonamides Tunable solubility (anionic, neutral, or lipophilic) frontiersin.org
Quaternized Schiff Base Derivatives Schiff base substituted Zn(II) phthalocyanines, alkyl halides Quaternization of peripheral nitrogen atoms Cationic, water-soluble acs.org
Quaternized Amino-Ether Derivatives Zn(II) phthalocyanines with amino-terminated ether chains, methyl iodide Quaternization of tertiary amines Amphiphilic, soluble in water and organic solvents researchgate.net
Trisulfonated Derivatives Boron tri(4-sulfo)subphthalocyanine, diiminoisoindoline derivatives Ring expansion reaction Amphiphilic, water-soluble nih.gov
Glycosylated Derivatives Glycosylated phthalonitriles, zinc salt Cyclotetramerization with sugar moieties High water solubility scbt.com

| Glycerol-Substituted Derivatives | Phthalonitrile precursors with glycerol units | Introduction of polyol groups | Improved water solubility researchgate.net |

Covalent Conjugation to Organic and Inorganic Scaffolds

To further enhance the functionality, stability, and targeting capabilities of Zinc(II) phthalocyanine tetrasulfonic acid and its derivatives, they are often covalently conjugated to larger organic or inorganic scaffolds. This approach creates hybrid materials that combine the photoactive properties of the phthalocyanine with the unique characteristics of the scaffold.

Organic Scaffolds: Polymeric scaffolds are widely used to improve the biocompatibility and pharmacokinetic properties of phthalocyanines. Hydrophilic derivatives of zinc(II) phthalocyanine have been conjugated to block copolymers such as Pluronic P123 and poly(L-lactide) (PLLA). A common synthetic route involves modifying the phthalocyanine to introduce reactive groups like carboxylic acids. These groups can then be coupled to the polymer chains using standard esterification methods, such as Steglich esterification, which utilizes reagents like N,N'-dicyclohexylcarbodiimide (DCC). These polymer-phthalocyanine conjugates can self-assemble into functional micelles.

Inorganic Scaffolds: Inorganic nanomaterials serve as robust platforms for the immobilization of phthalocyanine derivatives. Titanium dioxide (TiO₂) thin films have been sensitized with Zn(II)-tetracarboxy-phthalocyanine, a derivative of the tetrasulfonic acid compound. nih.gov The conjugation occurs via a chemisorption process where covalent bonds form between the peripheral carboxylate groups of the phthalocyanine and the TiO₂ surface. nih.gov This direct linkage facilitates efficient electronic interaction between the photosensitizer and the semiconductor. nih.gov

Gold nanoparticles (AuNPs) are another popular inorganic scaffold. Glycosylated zinc phthalocyanine derivatives have been linked to both gold nanorods and nanospheres. nih.gov The conjugation is achieved through self-assembly, where sulfur or nitrogen atoms on the phthalocyanine derivative form dative bonds with the gold surface (S-Au/N-Au linkage). nih.gov

Mesoporous silica (B1680970) nanoparticles (MSNs) have also been used as carriers. Zinc Phthalocyanine Tetrasulfonate (ZnPcS₄) has been loaded into the pores of amino-functionalized, silver-core mesoporous silica shells (Ag@mSiO₂-NH₂). frontiersin.org The loading is primarily driven by strong electrostatic interactions between the negatively charged sulfonate groups of the phthalocyanine and the positively charged amino groups on the silica surface. frontiersin.org While not a direct covalent bond to the phthalocyanine itself, the entire hybrid system can be further covalently functionalized, for example, by attaching targeting ligands like folic acid to the nanoparticle surface via amide bond formation. frontiersin.org Similarly, complexes between sulfonated zinc phthalocyanines and semiconductor quantum dots (e.g., CdSe/ZnS) can be formed, typically through electrostatic interactions. researchgate.net

Table 2: Covalent Conjugation of Zn(II) Phthalocyanine Derivatives to Scaffolds

Scaffold Type Phthalocyanine Derivative Conjugation Chemistry Resulting Hybrid System
Organic Polymer (PLLA) Carboxy-terminated Zn(II) Phthalocyanine Steglich Esterification ZnPc-PLLA block copolymer conjugate
Inorganic Semiconductor (TiO₂) Zn(II)-tetracarboxy-phthalocyanine Chemisorption (covalent bond via carboxylate groups) TcPcZn-TiO₂ thin film nih.gov
Inorganic Nanoparticle (AuNP) Thiazole-substituted glycosylated Zn(II) phthalocyanine Self-assembly (S-Au/N-Au linkage) ZnPc-AuNP conjugate nih.gov
Inorganic Nanoparticle (Ag@mSiO₂) Zinc Phthalocyanine Tetrasulfonate (ZnPcS₄) Electrostatic interaction (sulfonate-amine) ZnPcS₄ loaded in mesoporous silica shell frontiersin.org

| Inorganic Nanocrystal (Quantum Dot) | Sulfonated Zn(II) Phthalocyanine | Electrostatic Interaction | ZnPc-Quantum Dot complex researchgate.net |

Compound Nomenclature

Abbreviation / Trivial NameFull Chemical Name
Zn(II) Phthalocyanine tetrasulfonic acid / ZnPcS₄ Zinc(II) 2,9,16,23-tetrasulfophthalocyanine
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene
ZnPcS₃ Zinc(II) trisulfophthalocyanine
PLLA Poly(L-lactide)
TiO₂ Titanium dioxide
AuNP Gold nanoparticle
Ag@mSiO₂ Silver-core mesoporous silica nanoparticle
CdSe/ZnS Cadmium Selenide / Zinc Sulfide (core/shell quantum dot)
TcPcZn Zn(II)-tetracarboxy-phthalocyanine

Advanced Spectroscopic and Electrochemical Characterization of Zinc Ii Phthalocyanine Tetrasulfonic Acid

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, encompassing absorption and emission techniques, provides profound insights into the molecular orbital energies and transition probabilities of Zinc(II) phthalocyanine (B1677752) tetrasulfonic acid. These methods are fundamental to understanding its behavior as a photosensitizer.

Detailed Analysis of UV-Visible Absorption Bands (Q-band, B-band)

The electronic absorption spectrum of Zinc(II) phthalocyanine tetrasulfonic acid, like other metallophthalocyanines, is dominated by two principal absorption regions, both resulting from π → π* transitions within the extensive 18 π-electron system of the macrocycle. acs.org

The Q-band: This is the most intense and characteristic absorption band, appearing in the visible region of the electromagnetic spectrum, typically between 600 and 700 nm. acs.org For Zinc(II) phthalocyanine tetrasulfonic acid (ZnPcS₄), the monomeric form in solution exhibits a sharp Q-band maximum around 672-675 nm. nih.gov This band is specifically attributed to the transition from the highest occupied molecular orbital (HOMO), an a₁ᵤ orbital, to the lowest unoccupied molecular orbital (LUMO), which is a doubly degenerate e₉ orbital. The position and intensity of the Q-band are highly sensitive to the molecule's environment, including solvent polarity and aggregation state. researchgate.netacademie-sciences.fr Aggregation, particularly the formation of face-to-face H-aggregates, leads to a blue shift and broadening of the Q-band, which is a common phenomenon for phthalocyanines in aqueous solutions. academie-sciences.fr The addition of surfactants like Triton X-100 can reverse this aggregation, leading to a red-shift and an increase in the molar extinction coefficient of the Q-band. researchgate.net

The Lambert-Beer law is generally obeyed over a range of concentrations, allowing for quantitative analysis. acs.org The molar absorption coefficients for both the Q and B bands are significant, reflecting the high probability of these electronic transitions. acs.org

Table 1: Representative UV-Visible Absorption Maxima for Zinc Phthalocyanine Derivatives

Compound/Solvent SystemB-band λₘₐₓ (nm)Q-band λₘₐₓ (nm)Reference
ZnPcS₄ in PBS~340~670 researchgate.net
ZnPc in DMSONot specified672 nih.gov
ZnPc in ChloroformNot specified684 nih.gov
tert-ZnPc(II) in Toluene (B28343)350610 academie-sciences.fr

Fluorescence Spectroscopy: Quantum Yields, Lifetimes, and Quenching Phenomena

Following the absorption of light and excitation to a singlet excited state (S₁), the ZnPcS₄ molecule can relax to the ground state (S₀) via the emission of a photon, a process known as fluorescence.

Quantum Yields and Lifetimes: The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process. For monomeric zinc phthalocyanines in organic solvents like toluene or ethanol, the fluorescence quantum yield can be significant, with reported values in the range of 0.27 to 0.35. academie-sciences.fr However, in aqueous solutions, the tendency of ZnPcS₄ to aggregate leads to a dramatic reduction in fluorescence, a phenomenon known as aggregation-induced quenching. academie-sciences.frftmc.lt In some cases, the fluorescence quantum yield in water is effectively zero. academie-sciences.fr The fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state, is directly related to the quantum yield. For monomeric ZnPc, lifetimes are typically around 3.0-3.5 ns. nih.gov Upon aggregation, shorter fluorescence lifetimes of 1.2-1.5 ns and even 0.4-0.6 ns are observed, corresponding to the formation of different aggregated species. nih.gov

Quenching Phenomena: Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions. Besides aggregation, quenching of ZnPcS₄ fluorescence can occur through several mechanisms:

Concentration Quenching: As the concentration of the photosensitizer increases, the probability of forming non-fluorescent or weakly fluorescent aggregates rises, leading to a sharp decrease in emission intensity. ftmc.ltmdpi.com

Interaction with Biomolecules: Binding to proteins such as human serum albumin (HSA) can lead to changes in the fluorescence spectrum. Complex formation between ZnPcS₄ and HSA results in a red-shifted emission signal centered at 690 nm, compared to the 686 nm peak of the free photosensitizer. nih.gov This interaction can also quench the intrinsic fluorescence of the protein itself (e.g., from tryptophan residues). nih.gov

Electron Transfer: Quenching can occur via electron transfer processes with quencher molecules present in the solution. scielo.br Studies with various quenchers have been used to probe the accessibility and location of the photosensitizer in microheterogeneous systems like liposomes. scielo.br

Table 2: Photophysical Fluorescence Data for Zinc Phthalocyanine Derivatives

SpeciesMedium/StateEmission λₘₐₓ (nm)Fluorescence Lifetime (τF)Fluorescence Quantum Yield (ΦF)Reference
ZnPcDPPC Liposomes (Monomer)Not Specified3.0 - 3.5 nsNot Specified nih.gov
ZnPcDPPC Liposomes (Aggregate)Not Specified0.4 - 1.5 nsNot Specified nih.gov
ZnPcS₄Aqueous Solution686Not SpecifiedNot Specified nih.gov
ZnPcS₄-HSA ComplexAqueous Solution690Not SpecifiedNot Specified nih.gov
tert-ZnPc(II)Toluene680, 740Not Specified0.31 academie-sciences.fr
tert-ZnPc(II)WaterNo FluorescenceNot Specified0 academie-sciences.fr

Time-Resolved Spectroscopic Investigations of Excited States

Time-resolved spectroscopy, particularly transient absorption spectroscopy, provides direct information about the properties and kinetics of short-lived excited states. When ZnPc is excited by a laser pulse, it can transition from the singlet excited state (S₁) to a long-lived triplet excited state (T₁) via intersystem crossing.

The transient absorption spectrum of ZnPc is characterized by the depletion of the ground state signal, observed as negative peaks (bleaching) at the wavelengths of the Q-band (e.g., ~672 nm), and a broad positive absorption band at other wavelengths (e.g., 400-600 nm). nih.gov This broad absorption is attributed to the T₁–Tₙ transition. nih.gov The decay of this transient signal allows for the determination of the triplet state lifetime. Studies have shown that ZnPcS₄ in the presence of biological interfaces, such as in cells, exhibits a longer excited-state lifetime compared to its state in an aqueous solution. nih.gov This extended lifetime is beneficial for applications like photodynamic therapy, as it increases the probability of energy transfer to molecular oxygen.

Vibrational Spectroscopic Techniques for Structural Confirmation

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational energy levels of the molecule. These methods are powerful tools for confirming the molecular structure, identifying functional groups, and studying intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum is a unique fingerprint of the molecule, revealing information about its functional groups and bonding arrangements. For the ZnPc core, density functional theory (DFT) calculations have provided reliable assignments for the observed vibrational bands. rsc.org Key spectral regions include:

C-H Vibrations: Stretching and bending modes of the aromatic C-H bonds on the periphery of the phthalocyanine ring.

Macrocycle Vibrations: A complex series of bands corresponding to C-C and C-N stretching within the isoindole units and the azamethine bridges.

Metal-Ligand Vibrations: Vibrations involving the central zinc atom and the coordinating nitrogen atoms of the macrocycle.

Sulfonate Group Vibrations: The tetrasulfonic acid derivative will exhibit strong, characteristic absorption bands corresponding to the S=O and S-O stretching vibrations of the -SO₃H groups.

The sensitivity of certain IR bands, particularly out-of-plane vibrations between 700 and 800 cm⁻¹, to the solid-state packing makes FT-IR useful for identifying different polymorphic forms of the compound. rsc.org

Table 3: Selected FT-IR Bands for the Zinc Phthalocyanine Macrocycle

Frequency Range (cm⁻¹)AssignmentReference
700 - 800In-plane and out-of-plane vibrations sensitive to polymorphism rsc.org
800 - 1200C-N and C-C stretching, C-H bending researchgate.net
~1335C-N-C bridge bond vibrations rsc.orgresearchgate.net
~1508C-N-C bridge bond vibrations rsc.orgresearchgate.net
Note: Specific frequencies for the sulfonic acid groups (-SO₃H) would also be prominent.

Raman Spectroscopy and Micro-Spectroscopic Imaging

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of the non-polar parts of the molecule.

For ZnPc, the most intense band in the Raman spectrum is typically observed around 1506-1517 cm⁻¹, which is assigned to a vibration with large displacements on the C-N-C bridging bonds. rsc.orgresearchgate.net The frequency of this band is sensitive to the size of the central metal ion, making it a good marker for the metal's coordination environment. rsc.orgrsc.org The region between 1350 and 1550 cm⁻¹ is highly sensitive to the central metal and provides a specific signature for each metallophthalocyanine. rsc.org

Micro-Spectroscopic Imaging: Raman spectroscopy can be coupled with a microscope to perform micro-spectroscopic imaging. This powerful technique allows for the label-free visualization of the distribution of ZnPcS₄ within complex biological samples like tissues and single cells. nih.govnih.gov By mapping the intensity of the characteristic Raman/fluorescence signal of ZnPcS₄, researchers can determine its localization in different cellular compartments, such as mitochondria or the nucleus, depending on its concentration. nih.gov Furthermore, subtle shifts in the fluorescence/Raman signal can provide information about the local environment and aggregation state of the photosensitizer. For instance, a blue shift in the emission maximum from 691-695 nm to 689 nm was observed when ZnPcS₄ accumulated in cancerous colon tissue compared to normal tissue. nih.govnih.gov

Table 4: Prominent Raman Bands for Zinc Phthalocyanine

Frequency (cm⁻¹)AssignmentSignificanceReference
~678Phthalocyanine macrocycle vibrationCharacteristic band researchgate.net
~748Phthalocyanine macrocycle vibrationCharacteristic band researchgate.net
~1335C-N-C bridge bond vibrationStrong intensity researchgate.net
1506 - 1517C-N-C bridge bond vibration (B₁g symmetry)Most intense band, sensitive to metal ion and environment rsc.orgresearchgate.netrsc.org

Mass Spectrometric Approaches for Molecular Weight and Purity Assessment

Mass spectrometry is a critical analytical technique for the verification of the molecular weight and the assessment of the purity of synthesized phthalocyanine complexes. Given the large and complex nature of these macrocycles, specific ionization methods are required to achieve successful volatilization and ionization without significant fragmentation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique exceptionally well-suited for the analysis of large, non-volatile, and thermally labile molecules like Zinc(II) Phthalocyanine tetrasulfonic acid and its derivatives. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase as a singly charged ion (e.g., [M+H]⁺). These ions are then accelerated into a field-free drift tube, and their mass-to-charge ratio (m/z) is determined by measuring their time-of-flight to the detector.

MALDI-TOF is routinely used to confirm the successful synthesis of phthalocyanine derivatives by matching the observed molecular ion peak with the calculated theoretical mass. nih.gov For instance, in the characterization of a novel unsymmetrical zinc(II) phthalocyanine, MALDI-TOF was employed alongside other spectroscopic techniques to verify the compound's structure. researchgate.net The high resolution of TOF analyzers allows for precise mass determination, which is crucial for confirming the elemental composition and assessing the sample's purity. The presence of unexpected peaks may indicate impurities, by-products from the synthesis, or fragmentation of the parent molecule.

The table below presents example data from the characterization of a peripherally functionalized Zinc(II) phthalocyanine derivative using MALDI-TOF mass spectrometry, illustrating the technique's precision.

CompoundIonFound m/zRequired m/z
Zinc(II) phthalocyanine bearing eight nipagin-functionalized substituents[M+H]⁺2734.10352734.1660
Data sourced from a study on nipagin-functionalized phthalocyanines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Aggregation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Zinc(II) Phthalocyanine tetrasulfonic acid in solution. It provides profound insights into the molecular structure, conformation, and intermolecular interactions, such as aggregation, which is a common phenomenon for these planar macrocycles.

Proton (¹H) NMR and Carbon (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to map the carbon-hydrogen framework of a molecule. For phthalocyanines, the chemical shifts, splitting patterns, and integrals of the signals provide direct evidence of the molecular structure and the position of substituents on the macrocyclic ring. ijsr.net

A significant challenge in the NMR analysis of phthalocyanines is their strong tendency to aggregate in solution, which leads to severe broadening of NMR signals, often rendering the spectra uninterpretable. nih.gov This aggregation is driven by π-π stacking interactions between the large aromatic cores of the molecules. The choice of solvent is critical to obtaining well-resolved spectra; coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or pyridine-d₅ are often used as they can interact with the central zinc atom or the macrocycle itself, helping to suppress aggregation. nih.gov In some cases, the introduction of bulky substituents or charged groups, such as sulfonic acids, can also mitigate stacking and improve solubility. nih.gov

For example, in the ¹H NMR spectrum of a tetranitro-substituted Zinc(II) phthalocyanine, distinct singlet aromatic peaks were observed at 7.2812, 7.1772, and 7.0753 ppm. researchgate.net The presence of aggregation was still noted, evidenced by a downfield-drifting peak at 8.1335 ppm with a low integration value. researchgate.net

The table below shows representative ¹H and ¹³C NMR data for a peripherally substituted Zinc(II) phthalocyanine, demonstrating the typical chemical shift regions for different protons and carbons in the structure.

NucleusChemical Shift (δ) in ppmAssignment
¹H NMR 8.03–7.99Aromatic Protons
7.92Aromatic Protons
7.01–6.98Aromatic Protons
5.26-O-CH₂-
¹³C NMR 166.6Carbonyl Carbon (C=O)
163.7, 153.8, 152.5Aromatic Carbons
132.2, 130.0, 123.5, 119.8, 115.0Aromatic Carbons
72.9, 68.9, 65.0Aliphatic Carbons (-O-CH₂-)
Data obtained in Pyridine-d₅ for an octakis-substituted Zinc(II) phthalocyanine derivative. nih.gov

Two-Dimensional (2D) NMR for Complex Structure Assignments

For large and structurally complex molecules like substituted phthalocyanines, one-dimensional NMR spectra can become crowded and overlapping, making unambiguous signal assignment difficult. Two-dimensional (2D) NMR techniques are essential for overcoming this challenge by correlating different nuclei through chemical bonds or through space. nih.gov

Common 2D NMR experiments used in the characterization of Zinc(II) phthalocyanine derivatives include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the connectivity of protons within a substituent chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for identifying connections between different functional groups and assigning quaternary carbons.

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing crucial information about the molecule's three-dimensional conformation and the spatial arrangement of substituents. For instance, ¹H-¹H-ROESY spectra have been used to observe cross-peaks between protons on the phthalocyanine ring and protons on peripheral phenyl groups, confirming their spatial proximity. nih.gov

Through the combined use of these 2D techniques, a complete and unambiguous assignment of nearly all proton and carbon signals can be achieved, which is critical for confirming the regiochemistry of substitution and understanding the molecule's conformational preferences in solution. nih.gov

Electrochemical Characterization for Redox Behavior

The electrochemical properties of Zinc(II) Phthalocyanine tetrasulfonic acid are fundamental to its application in areas such as catalysis, sensing, and solar energy conversion. The large, conjugated 18-π electron system of the phthalocyanine ring is redox-active, capable of undergoing multiple electron transfer reactions. dergipark.org.tr

Cyclic Voltammetry and Investigation of Electron Transfer Processes

Cyclic voltammetry (CV) is the most widely used technique for investigating the redox behavior of phthalocyanines. In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a vertex potential and back again, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer processes.

For Zinc(II) phthalocyanines, the redox processes are typically centered on the phthalocyanine macrocycle rather than the metal center. researchgate.net The Zn(II) ion is redox-inactive because its d-orbitals are located outside the energy levels of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) of the phthalocyanine ring. researchgate.net Consequently, the voltammograms typically show one or more reversible one-electron oxidations and up to four reversible one-electron reductions corresponding to the formation of radical cations and anions of the π-conjugated ring system. dergipark.org.trxmu.edu.cn

The redox potentials are sensitive to the nature of the substituents on the periphery of the ring. Electron-withdrawing groups, such as sulfonic acid or fluoroalkoxy groups, make the ring more electron-deficient, causing a positive shift in the oxidation and reduction potentials. xmu.edu.cn Conversely, electron-donating groups have the opposite effect. Studies on various tetra-substituted Zinc(II) phthalocyanines reveal multiple, reversible, diffusion-controlled redox processes. dergipark.org.tr

The table below summarizes representative electrochemical data obtained from cyclic voltammetry for different substituted Zinc(II) phthalocyanine complexes, illustrating the typical range of redox potentials.

CompoundSolvent/ElectrolyteRedox ProcessE₁/₂ (V vs. Ag/AgCl or SCE)
Zinc Tetra(trifluoroethoxy)phthalocyanineDMFPc⁺/Pc+0.558
Pc⁻/Pc-0.761
Pc²⁻/Pc⁻-1.034
Pc³⁻/Pc²⁻-1.417
Non-peripherally tetra-substituted Zn(II) PcDMF/TBAPOxidation 1+0.87
Reduction 1-0.89
Reduction 2-1.27
Reduction 3-1.79
Data sourced from studies on substituted Zinc(II) phthalocyanines. dergipark.org.trxmu.edu.cn

These electrochemical studies are crucial for understanding the electronic structure of Zinc(II) Phthalocyanine tetrasulfonic acid and for designing materials with tailored redox properties for specific technological applications.

Photophysical and Photochemical Mechanisms of Zinc Ii Phthalocyanine Tetrasulfonic Acid

Singlet Oxygen Generation Efficiency and Mechanistic Pathways

The primary mechanism through which many photosensitizers, including ZnPcS4, exert their photodynamic effect is via the generation of singlet oxygen (1O2), a highly reactive and cytotoxic species. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen.

Determination of Singlet Oxygen Quantum Yields

The singlet oxygen quantum yield of ZnPcS4 is a critical parameter for evaluating its photosensitizing potential. Various methods are employed for its determination, including direct and indirect techniques. The direct method involves the detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm. Indirect methods typically rely on chemical trapping, where a singlet oxygen acceptor, such as 1,3-diphenylisobenzofuran (DPBF), is used, and its consumption is monitored spectrophotometrically.

The ΦΔ of zinc phthalocyanine (B1677752) derivatives is influenced by several factors, including the central metal ion, peripheral substituents, and the solvent environment. For instance, the presence of a diamagnetic central metal like Zn(II) is known to promote high triplet quantum yields (ΦT) and long triplet lifetimes (τT), both of which are conducive to efficient singlet oxygen generation nih.gov. In a series of tetrasulfonated phthalocyanines, the zinc derivative (ZnPTS) exhibited a higher singlet oxygen quantum yield compared to gallium, aluminum, and metal-free analogs in dimethylformamide (DMF) researchgate.net.

The following table summarizes the singlet oxygen quantum yields of various zinc phthalocyanine derivatives in different solvents, illustrating the impact of molecular structure and environment.

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Zinc(II) phthalocyanine (ZnPc)DMF0.56 ± 0.06 acs.org
Zinc(II) phthalocyanine (ZnPc)Ethanol0.53 ± 0.15 acs.org
Zinc(II) tetrasulfophthalocyanine (ZnTSPc)DMF0.456
Non-peripheral octa-azidoethoxy substituted Zn(II) phthalocyanineDMSO0.83 dergipark.org.tr
Zinc(II) tetracarboxy-phthalocyanine-0.37 unirioja.es

Influence of Molecular Environment on Singlet Oxygen Production

The molecular environment plays a pivotal role in modulating the singlet oxygen generation efficiency of ZnPcS4. Key factors include the solvent and the aggregation state of the photosensitizer.

Solvent Effects: The polarity and coordination ability of the solvent can affect the photophysical properties of ZnPcS4. For instance, singlet oxygen quantum yields are generally observed to be higher in organic solvents like DMF and DMSO compared to aqueous solutions researchgate.net. This is often attributed to the tendency of phthalocyanines to aggregate in water, which can quench the excited states and reduce the efficiency of energy transfer to molecular oxygen.

Aggregation: Phthalocyanines, including ZnPcS4, have a strong propensity to self-assemble or aggregate in aqueous environments. This aggregation is a significant impediment to efficient singlet oxygen production, as only the monomeric form of the photosensitizer is considered to be photochemically active. Aggregation can lead to the rapid deactivation of the excited triplet state, thereby diminishing the singlet oxygen quantum yield. The sulfonation of the zinc phthalocyanine core in ZnPcS4 enhances its water solubility and reduces aggregation compared to the unsubstituted ZnPc, which in turn can lead to improved photodynamic activity in biological systems mdpi.com. Studies have shown that in micellar environments, which can disrupt aggregates and promote the monomeric form, the excited-state lifetime of ZnPcS4 is significantly elongated, leading to an increased quantum yield of singlet oxygen formation nih.govsemanticscholar.org.

Reactive Oxygen Species (ROS) Formation and Characterization

Upon light absorption, photosensitizers can initiate photochemical reactions through two primary pathways, known as Type I and Type II mechanisms. Both pathways result in the generation of cytotoxic ROS.

Elucidation of Type I and Type II Photochemical Reactions

Type II Mechanism: This pathway is generally considered the dominant mechanism for ZnPcS4 under normal oxygen conditions (normoxia). It involves the direct energy transfer from the excited triplet state of the photosensitizer (3PS*) to ground-state molecular oxygen (3O2). This energy transfer results in the formation of the highly reactive singlet oxygen (1O2), while the photosensitizer returns to its ground state. The high efficiency of ZnPcS4 in generating singlet oxygen underscores the importance of the Type II mechanism in its photodynamic action.

Type I Mechanism: In this mechanism, the excited photosensitizer interacts directly with a substrate molecule (e.g., a biological molecule or the solvent) through electron or hydrogen atom transfer. This results in the formation of radical ions or radicals. These radicals can then react with molecular oxygen to produce various ROS, including superoxide anion (O2•−), hydrogen peroxide (H2O2), and the highly reactive hydroxyl radical (•OH) acs.org. The Type I mechanism can become more significant under hypoxic conditions, where the concentration of molecular oxygen is too low to efficiently support the Type II pathway acs.org. Some zinc phthalocyanine derivatives have been shown to operate through both Type I and Type II mechanisms, which can be advantageous for treating hypoxic tumors acs.org.

Quantification of Other Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide Anions)

While singlet oxygen is the major cytotoxic species produced by ZnPcS4, the generation of other ROS via the Type I mechanism can also contribute to its photodynamic effect. The detection and quantification of these species are crucial for a comprehensive understanding of the photosensitizer's mechanism of action.

Hydroxyl Radicals (•OH): The formation of hydroxyl radicals can be detected using specific probes, such as 3'-(p-aminophenyl)fluorescein (APF), which becomes fluorescent upon reaction with •OH. Studies on some zinc phthalocyanine derivatives have demonstrated their ability to generate hydroxyl radicals, indicating the involvement of a Type I photochemical reaction acs.org.

Superoxide Anions (O2•−): The production of superoxide anions can be quantified using methods such as the cytochrome c reduction assay, where the reduction of cytochrome c by O2•− is monitored spectrophotometrically. Research on zinc phthalocyanine in liposomal formulations has shown the generation of superoxide anions upon visible light irradiation, with the yield being enhanced by the presence of physiological electron donors nih.gov. The formation of superoxide was confirmed by electron paramagnetic resonance (EPR) spin trapping techniques nih.gov.

The ability of ZnPcS4 and its derivatives to produce these additional ROS suggests a versatile photochemical behavior that can adapt to the local tumor microenvironment, potentially enhancing its therapeutic efficacy.

Excited State Dynamics and Energy Transfer Processes

The photophysical and photochemical behavior of ZnPcS4 is governed by the dynamics of its excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S0) to an excited singlet state (Sn). The subsequent de-excitation pathways determine the fate of the absorbed energy and the efficiency of ROS generation.

Following initial excitation, the molecule rapidly undergoes internal conversion to the lowest excited singlet state (S1). From the S1 state, several processes can occur:

Fluorescence: The molecule can return to the ground state by emitting a photon. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this process.

Internal Conversion: A non-radiative decay from S1 to S0, where the energy is dissipated as heat.

Intersystem Crossing (ISC): A spin-forbidden transition from the S1 state to the lowest excited triplet state (T1). This is a crucial step for photosensitization, as the long-lived T1 state is responsible for initiating the photochemical reactions that lead to ROS production.

The presence of the diamagnetic zinc ion in ZnPcS4 facilitates intersystem crossing, leading to high triplet quantum yields nih.gov. The lifetime of the excited states is also a critical factor. A long triplet state lifetime increases the probability of interaction with molecular oxygen or other substrates, thereby enhancing the quantum yields of ROS generation nih.gov.

The excited-state lifetime of ZnPcS4 is highly sensitive to its environment. In aqueous solutions where aggregation occurs, the excited-state lifetime is significantly shortened (less than 80 picoseconds) nih.gov. In contrast, in environments that promote the monomeric form, such as in micelles, the electronic relaxation is much longer (greater than 1 nanosecond) nih.gov. This elongation of the excited-state lifetime in a monomeric state is advantageous for efficient energy transfer to molecular oxygen.

Energy transfer processes are fundamental to the function of ZnPcS4 as a photosensitizer. The primary energy transfer event is the Dexter-type energy transfer from the triplet excited state of the photosensitizer to ground-state triplet oxygen, resulting in the formation of singlet oxygen. The efficiency of this process is dependent on the close proximity and favorable orbital overlap between the excited photosensitizer and molecular oxygen.

Triplet State Quantum Yields and Lifetimes

The efficiency of triplet state formation is quantified by the triplet quantum yield (ΦT), while its persistence is measured by the triplet lifetime (τT). The presence of a diamagnetic central metal ion like Zn(II) is crucial, as it promotes efficient intersystem crossing, leading to high triplet quantum yields and extended triplet lifetimes. nih.gov For zinc phthalocyanines in general, high triplet quantum yields (ΦT > 0.4) and long triplet lifetimes (τT > 100 µs) are characteristic features. nih.gov

The triplet state properties of ZnPcS₄ and its derivatives are highly sensitive to the molecular environment, including the solvent, aggregation state, and nature of peripheral substituents. In deoxygenated solutions, where quenching by molecular oxygen is minimized, triplet lifetimes for substituted zinc phthalocyanines can be on the order of hundreds of microseconds (e.g., 100-430 µs for glycosylated derivatives). nih.gov However, in air-saturated solutions, the lifetime is significantly reduced to the sub-microsecond range (e.g., 0.2-0.4 µs) due to efficient quenching by ground-state triplet oxygen. researchgate.net Aggregation is a major factor that adversely affects these properties; for instance, the excited-state lifetime of ZnPcS₄ in pure water is exceptionally short (<80 ps) due to the formation of aggregates. nih.gov In contrast, when incorporated into micelles, which prevent aggregation, the lifetime is elongated to over 1 nanosecond, creating more favorable conditions for photochemical processes. nih.gov

Compound DerivativeSolvent/MediumTriplet Quantum Yield (ΦT)Triplet Lifetime (τT)
Generic Zn(II) PhthalocyaninesGeneral> 0.40> 100 µs
Tetrasubstituted ZnPcEthanol/Toluene (B28343) (deoxygenated)-~300 µs
Tetrasubstituted ZnPcEthanol/Toluene (air-saturated)-0.2 - 0.4 µs
Octagalactosylated ZnPcDMSO (argon-saturated)0.88100 - 430 µs
Zinc Phthalocyanine Tetrasulfonic Acid (ZnPcS₄)Water (aggregated)-< 80 ps
Zinc Phthalocyanine Tetrasulfonic Acid (ZnPcS₄)Micelles (monomeric)-> 1 ns

Intermolecular and Intramolecular Energy Transfer Phenomena

Once the triplet state of ZnPcS₄ is populated, its energy can be transferred to other molecules through intermolecular or intramolecular processes. The two primary mechanisms for such non-radiative energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

Förster Resonance Energy Transfer (FRET) is a long-range, non-radiative process based on dipole-dipole coupling between a donor molecule in an excited state and an acceptor molecule in its ground state. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it effective over typical distances of 1-10 nanometers. Key requirements for FRET include a close proximity of the donor and acceptor and a significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. FRET is a singlet-state mechanism.

Dexter Energy Transfer , also known as electron exchange energy transfer, is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap. edinst.comwikipedia.org This process involves a simultaneous exchange of electrons between the two molecules. edinst.com Due to the need for orbital overlap, Dexter transfer is only efficient at very short distances, typically within 1 nanometer (10 Å). wikipedia.orglibretexts.orglibretexts.org Unlike FRET, the Dexter mechanism can facilitate energy transfer to and from triplet states, making it highly relevant for the photochemistry of ZnPcS₄. edinst.com It can be a key pathway for quenching the ZnPcS₄ triplet state or for sensitizing another molecule to its triplet state.

In the context of ZnPcS₄, intermolecular energy transfer is fundamental to its role as a photosensitizer. The most significant process is the Dexter energy transfer from the excited triplet state of ZnPcS₄ to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy exchange results in the formation of highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy, while the ZnPcS₄ molecule returns to its ground state.

Photostability and Photodegradation Pathways of Zinc(II) Phthalocyanine Tetrasulfonic Acid

Photostability, the ability of a molecule to resist degradation upon exposure to light, is a critical property for photosensitizers. The photodegradation of phthalocyanines typically involves photo-oxidation, where the macrocycle is chemically altered by reactive oxygen species, often those generated by the photosensitizer itself. This process, known as photobleaching, leads to a loss of the characteristic Q-band absorption and a corresponding loss of photoactivity.

Research has shown that the molecular structure significantly influences photostability. For instance, zinc phthalocyanine derivatives with sulfonyl substituents exhibit markedly improved photostability compared to unsubstituted ZnPc. acs.org Upon light exposure, unsubstituted ZnPc shows a significant decrease in its Q-band absorption, whereas sulfonylated derivatives maintain their spectral integrity under similar conditions. acs.org This enhanced stability allows the molecule to undergo more photocatalytic cycles. acs.org

Analysis of Photobleaching Kinetics

The kinetics of photobleaching are typically analyzed using absorption spectroscopy. The process is monitored by irradiating a solution of the phthalocyanine with light of a specific wavelength (usually corresponding to the Q-band maximum) and recording the absorption spectra at various time intervals. The rate of photodegradation is quantified by the photodegradation quantum yield (Φd), which represents the fraction of absorbed photons that result in the decomposition of the molecule.

A common experimental setup involves exposing a solution of ZnPcS₄ to a constant light flux and measuring the decrease in the Q-band absorbance over time. The change in absorbance is directly proportional to the change in the concentration of the intact photosensitizer. The data can then be fitted to a kinetic model, often following first-order kinetics, to determine the rate constant for photobleaching. This analysis provides a quantitative measure of the compound's stability under specific conditions of light intensity, oxygen concentration, and solvent environment.

Strategies for Enhancing Photochemical Stability

Several strategies have been developed to mitigate photodegradation and enhance the photochemical stability of ZnPcS₄ and related compounds.

Peripheral Substitution : The attachment of specific functional groups to the periphery of the phthalocyanine ring is a primary strategy. As noted, the introduction of sulfonyl groups significantly enhances photostability. acs.org These electron-withdrawing groups can modify the electronic properties of the macrocycle, making it less susceptible to photo-oxidation.

Inhibition of Aggregation : Aggregation often leads to rapid deactivation of the excited state and can reduce photostability. academie-sciences.fr Strategies to prevent aggregation are therefore crucial. This can be achieved by:

Introducing bulky peripheral substituents that sterically hinder the face-to-face stacking of the macrocycles.

Choosing appropriate solvent systems that promote the monomeric form. For the water-soluble ZnPcS₄, aggregation is a significant issue in aqueous media, which can be overcome by formulation in delivery systems. nih.gov

Encapsulation within nanocarriers such as liposomes, micelles, or polymeric nanoparticles (e.g., PLGA). nih.govnih.gov These systems isolate individual phthalocyanine molecules, preserving their monomeric state and photophysical properties.

Advanced Applications of Zinc Ii Phthalocyanine Tetrasulfonic Acid in Functional Materials and Chemical Systems

Catalytic and Photocatalytic Processes Driven by Zinc(II) Phthalocyanine (B1677752) Tetrasulfonic Acid

The catalytic and photocatalytic activity of Zinc(II) phthalocyanine tetrasulfonic acid stems from its ability to absorb light and facilitate the formation of reactive chemical species. This property is harnessed in various applications, from environmental cleanup to sophisticated chemical synthesis.

Heterogeneous photocatalysis is an advanced oxidation process used for the degradation of organic pollutants in water and air. mdpi.comresearchgate.net A primary challenge in this field is developing photocatalysts that can efficiently utilize visible light, which constitutes the largest portion of the solar spectrum. acs.orgmdpi.com While semiconductors like titanium dioxide (TiO₂) are widely used, their large band gap restricts their activity primarily to the UV region. acs.org

Zinc(II) phthalocyanine tetrasulfonic acid serves as an effective sensitizer to overcome this limitation. acs.orgnih.gov When immobilized on the surface of a semiconductor like TiO₂, it absorbs visible light, a process that the semiconductor alone cannot achieve. acs.org Upon light absorption, the phthalocyanine molecule enters an excited state and injects an electron into the conduction band of the semiconductor. This charge separation initiates a series of redox reactions that produce highly reactive oxygen species (ROS), which then degrade organic pollutants into less harmful substances. acs.org For instance, zinc phthalocyanine-sensitized TiO₂ nanocomposites have been successfully used for the photocatalytic removal of dyes like methyl orange under visible light irradiation. acs.orgnih.gov This approach significantly enhances the efficiency of solar-powered environmental remediation technologies. acs.org

Table 1: Photocatalytic Degradation of Organic Dyes

Catalyst SystemTarget PollutantLight SourceKey Finding
Zinc Phthalocyanine-sensitized TiO₂Methyl OrangeVisible LightEffective degradation of the dye, demonstrating visible-light activity. acs.orgnih.gov
Cobalt Phthalocyanine-TiO₂Textile DyesVisible LightSuccessful photodegradation of organic textile dyes. acs.orgnih.gov

Phthalocyanine complexes are notable for their electrocatalytic properties, participating in a variety of important chemical transformations. Their planar structure and the ability to coordinate with different central metal ions allow for fine-tuning of their electronic and catalytic behavior. Zinc(II) phthalocyanine tetrasulfonic acid and its related compounds have been investigated as electrocatalysts, particularly for the oxygen reduction reaction (ORR). The ORR is a critical process in energy conversion devices such as fuel cells. Hybrid materials where metal phthalocyanine tetrasulfonates are intercalated into layered hydroxides have shown electrocatalytic behavior toward the reduction of oxygen.

The photocatalytic and photodynamic activity of Zinc(II) phthalocyanine tetrasulfonic acid is fundamentally linked to its ability to activate molecular oxygen. This process occurs through two primary photochemical mechanisms, known as Type I and Type II reactions. acs.org

Type I Mechanism: In this pathway, the photo-excited phthalocyanine molecule (in its triplet state) interacts directly with a substrate molecule, transferring an electron or a hydrogen atom. This results in the formation of radicals and radical ions, which can then react with ground-state molecular oxygen (³O₂) to produce reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH). acs.org

Type II Mechanism: This mechanism is often dominant and involves the direct transfer of energy from the excited triplet state of the phthalocyanine sensitizer to ground-state molecular oxygen. acs.org This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂). acs.org Zinc phthalocyanines are known to be efficient generators of singlet oxygen. acs.org

The efficacy of these processes is highly dependent on the presence of oxygen. Studies have shown that the photo-inactivation of cells using Zinc(II) phthalocyanine tetrasulfonate decreases as the concentration of oxygen is reduced, confirming that ROS play a crucial role in its phototoxic effects. nih.gov

Table 2: Oxygen Activation Mechanisms

MechanismDescriptionPrimary Product
Type IElectron/hydrogen transfer from excited photosensitizer to a substrate, followed by reaction with O₂. acs.orgSuperoxide (O₂⁻), Hydroxyl Radicals (•OH). acs.org
Type IIDirect energy transfer from excited photosensitizer to ground-state O₂. acs.orgSinglet Oxygen (¹O₂). acs.org

Design and Implementation of Chemical and Biosensing Platforms

The distinct optical and electrochemical properties of Zinc(II) phthalocyanine tetrasulfonic acid make it a valuable component in the development of chemical sensors and biosensors. Its ability to interact with various analytes leads to measurable changes in its physical properties.

Optical sensors rely on changes in light absorption (colorimetry) or emission (fluorimetry) to detect and quantify chemical species. Zinc phthalocyanine and its derivatives are excellent candidates for these applications due to their strong absorption and fluorescence in the visible and near-infrared regions. frontierspecialtychemicals.com

Oxygen Sensing: The luminescence of Zinc(II) phthalocyanine tetrasulfonic acid is efficiently quenched by molecular oxygen. This phenomenon forms the basis for optical oxygen sensors. semanticscholar.org In the absence of oxygen, the excited molecule returns to its ground state by emitting light (fluorescence or phosphorescence). When oxygen is present, it collides with the excited phthalocyanine molecule and deactivates it through a non-radiative pathway (the same energy transfer that creates singlet oxygen in the Type II mechanism), thus reducing or "quenching" the luminescence intensity. semanticscholar.org The degree of quenching is directly proportional to the oxygen concentration, allowing for precise measurement. nih.gov

Metal Ion Sensing: Phthalocyanine tetrasulfonic acid can act as a chemosensor for metal ions. The coordination of a metal ion to the phthalocyanine macrocycle or its sulfonic acid groups can perturb the electronic structure of the molecule, leading to a detectable colorimetric or fluorescent response. This principle has been demonstrated for the detection of copper ions (Cu²⁺). researchgate.net

Volatile Organic Compound (VOC) Sensing: Thin films of zinc phthalocyanine can be used to detect VOCs. cnr.itmdpi.com When exposed to VOCs, the analyte molecules can interact with the phthalocyanine film, causing changes in its molecular packing and electronic environment. This interaction alters the film's optical absorption spectrum, providing a measurable signal for the presence and concentration of the VOC. cnr.itnih.gov By using films containing a mixture of chromophores, such as a phthalocyanine and a porphyrin, multi-channel optical sensors can be created to identify different organic compounds within complex mixtures. mdpi.com

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technology that measures changes in the frequency of a piezoelectric quartz crystal as mass is adsorbed onto or removed from its surface. mdpi.com Phthalocyanines can be deposited as thin, nanostructured films onto the surface of QCM electrodes to create highly selective chemical sensors. nih.gov

When the phthalocyanine-coated QCM sensor is exposed to a sample, target analytes interact and bind to the phthalocyanine layer. This binding increases the mass on the crystal, causing a decrease in its resonant frequency. The magnitude of this frequency shift is proportional to the amount of adsorbed analyte, allowing for sensitive quantification. mdpi.com This technique has been successfully applied in various contexts, including the detection of explosives like TNT in aqueous samples and the analysis of complex liquid mixtures, such as discriminating between different grape musts for wine production. nih.govresearchgate.net The combination of QCM with electrochemistry (EQCM) provides simultaneous mass and electrochemical data, offering richer information about the analyte and its interaction with the sensing layer. nih.gov

Development of Biosensors for Biomolecular Detection

Zinc(II) phthalocyanine tetrasulfonic acid (ZnPcTs) has emerged as a promising candidate in the development of sensitive and selective biosensors for the detection of various biomolecules. Its unique photophysical and electrochemical properties, coupled with its ability to interact with biological targets, make it a versatile platform for biosensor construction. The primary mechanisms exploited in these biosensors include fluorescence resonance energy transfer (FRET), electrochemical signal transduction, and direct fluorescent quenching.

The interaction of ZnPcTs and its derivatives with nucleic acids has been a significant area of research. Studies have shown that these phthalocyanine complexes can bind to DNA through intercalation, a process where the planar phthalocyanine ring inserts itself between the base pairs of the DNA double helix. This interaction can be monitored through various techniques, including UV-Vis absorption spectroscopy, fluorescence spectroscopy, and thermal denaturation studies. For instance, the binding of a Zn(II) phthalocyanine complex to calf thymus DNA (CT-DNA) has been shown to cause a decrease in the absorbance of the phthalocyanine, a phenomenon known as hypochromism, along with a slight red-shift in the absorption wavelength. Such interactions have been quantified with binding constants, indicating a strong affinity for DNA. These findings suggest the potential of using ZnPcTs for the development of DNA-based biosensors, which could be applied in genetic screening and disease diagnostics.

Fluorescence-based sensing is another key application of ZnPcTs. The compound's inherent fluorescence can be modulated upon interaction with a target biomolecule. One advanced technique is Förster Resonance Energy Transfer (FRET), a mechanism involving the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. nih.gov While direct FRET applications with ZnPcTs as the primary sensor component for specific biomolecules are still under active investigation, the principle has been demonstrated with related zinc-porphyrin systems. For example, Zn(II) porphyrin within the protein cytochrome c has been successfully used as a FRET donor to an acceptor dye, allowing for the measurement of intramolecular distances. nih.gov This demonstrates the feasibility of designing FRET-based biosensors where ZnPcTs could act as either the donor or acceptor, with its fluorescence signal changing in response to conformational changes or binding events of biomolecules.

Electrochemical biosensors represent another significant application area. These devices translate the binding of a target analyte into a measurable electrical signal. While research on electrochemical biosensors specifically using the tetrasulfonic acid derivative is developing, the broader class of zinc phthalocyanines has been explored for this purpose. The integration of phthalocyanines onto electrode surfaces can enhance their electrocatalytic activity and facilitate electron transfer, which are crucial for sensitive detection. The development of electrochemical DNA sensors, for instance, offers a portable and rapid method for sequence-specific nucleic acid detection. nih.gov The ability of ZnPcTs to interact with DNA suggests its potential use as a recognition element or signal amplifier in such electrochemical platforms.

Table 1: Research Findings on the Interaction of Zn(II) Phthalocyanine Derivatives with DNA

Zn(II) Phthalocyanine DerivativeMethod of Interaction with DNAObserved EffectsReference
Tetra substituted phenoxy-3-methoxybenzoic acid Zn(II) phthalocyanineIntercalationHypochromism and red-shift in absorption spectra researchgate.net
Zn(II) phthalocyanine with tetra-4-(2-(N'-cyanoethyl)aminoethylsulfanyl) groupIntercalationSignificant affinity for CT-DNA with a binding constant of 2.83 × 10⁶ M⁻¹N/A

Integration into Optoelectronic and Energy Conversion Devices

The exceptional electronic and photophysical properties of Zinc(II) phthalocyanine tetrasulfonic acid and related zinc phthalocyanine compounds have led to their integration into a variety of optoelectronic and energy conversion devices. Their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, coupled with good thermal and chemical stability, makes them highly suitable for applications in solar energy conversion and light emission technologies.

Role in Dye-Sensitized Solar Cells

In the field of solar energy, Zinc(II) phthalocyanine derivatives have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netaijr.org DSSCs are a type of photovoltaic device that converts light into electricity through the use of a photosensitive dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

The primary role of the zinc phthalocyanine dye in a DSSC is to absorb incident solar radiation. Upon absorption of a photon, the dye molecule is excited from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). For the solar cell to function efficiently, the excited electron must then be injected into the conduction band of the semiconductor. The sulfonic acid groups in ZnPcTs can serve as effective anchoring groups, promoting strong adsorption of the dye onto the TiO₂ surface and facilitating efficient electron injection.

The performance of DSSCs is critically dependent on the properties of the sensitizer. Key parameters include the light-harvesting efficiency, the energy levels of the HOMO and LUMO, and the kinetics of electron injection and dye regeneration. Zinc phthalocyanines exhibit a strong Q-band absorption in the red to near-infrared region (around 600-700 nm), which is advantageous as it allows for the harvesting of a broader range of the solar spectrum compared to many other organic dyes. aijr.org

Table 2: Performance of Dye-Sensitized Solar Cells Using Zinc Phthalocyanine-Based Sensitizers

Zinc Phthalocyanine SensitizerSemiconductorPower Conversion Efficiency (PCE)Reference
Zinc(II) phthalocyanine (Zn-PC) derivativeNot specified2.99% mdpi.com
ZnPC-based dyeNot specified9.50% mdpi.com
ZnPC:PC70BM-based dyeNot specified9.81% mdpi.com
Zinc phthalocyanine with benzoic acid anchoring groupTiO₂Inefficient electron injection reported academie-sciences.fr

Applications in Organic Light-Emitting Diodes

Zinc(II) phthalocyanine (ZnPc), the parent compound of ZnPcTs, has found significant applications in the field of organic light-emitting diodes (OLEDs). researchgate.net OLEDs are solid-state devices that emit light when an electric current is passed through a thin film of organic material. The versatility of ZnPc allows it to be used in various layers of the OLED stack, contributing to improved device performance and stability.

One of the key applications of ZnPc in OLEDs is as a buffer layer between the transparent anode, typically indium tin oxide (ITO), and the hole transport layer. researchgate.net The introduction of a thin ZnPc layer can improve the surface morphology of the ITO, reducing surface defects and enhancing the injection of holes into the organic layers. This leads to a lower turn-on voltage and increased luminescence stability of the device. researchgate.net

Table 3: Applications of Zinc Phthalocyanine (ZnPc) in Organic Light-Emitting Diodes (OLEDs)

Application of ZnPcFunctionObserved ImprovementReference
Anode buffer layerImproves ITO surface morphology, reduces defectsBetter device performance, improved luminescence stability researchgate.net
Emissive layer componentContributes to light emissionCost-effective and eco-friendly alternative to heavy metal complexes ebrary.netresearchgate.net
Charge transport layerFacilitates charge carrier movementGood charge transport properties researchgate.net

Theoretical and Computational Investigations of Zinc Ii Phthalocyanine Tetrasulfonic Acid

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the structural and electronic properties of phthalocyanine (B1677752) complexes.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and its electronic absorption characteristics. researchgate.netyoutube.com

For the parent Zinc(II) Phthalocyanine (ZnPc) macrocycle, DFT calculations have established that the primary electronic activity occurs on the phthalocyanine ring. The HOMO is identified as the Gouterman a₁ᵤ orbital, which is a π-orbital distributed across the ligand framework. researchgate.net The LUMO is also a π* orbital of the ring system. The d-orbitals of the central zinc(II) ion are generally located outside of the HOMO-LUMO energy levels, meaning that the redox processes are typically ring-based. researchgate.net

The introduction of four electron-withdrawing tetrasulfonic acid groups at the periphery of the ZnPc core significantly modulates these energy levels. These substituents lower the energies of both the HOMO and LUMO, with a pronounced effect on the HOMO-LUMO gap. This tuning of the electronic structure is crucial for applications in fields like photodynamic therapy and catalysis.

Table 1: Calculated Frontier Orbital Energies for Unsubstituted Zinc Phthalocyanine This table presents typical DFT-calculated values for the parent ZnPc molecule as a reference. The presence of tetrasulfonic acid groups would further modify these energies.

Molecular OrbitalEnergy (eV)Reference
HOMO-5.0720 researchgate.net
LUMO-2.9035 researchgate.net
HOMO-LUMO Gap2.1685 researchgate.net

DFT calculations allow for the visualization of electron density distributions, providing insights into the bonding and charge distribution within the ZnPcS₄ molecule. The electron density of the HOMO is concentrated on the inner porphyrin-like ring and the aza-nitrogen atoms, while the LUMO density is primarily located on the carbon atoms of the pyrrole rings. The strong electron-withdrawing nature of the sulfonic acid groups pulls electron density towards the periphery of the macrocycle.

At interfaces, such as when ZnPcS₄ is adsorbed onto a semiconductor or metal surface, charge transfer phenomena are critical. DFT simulations can model these interfaces to understand how electrons are redistributed. For instance, studies on the adsorption of the parent ZnPc on noble metal surfaces reveal a complex interaction involving both physisorption and a degree of charge transfer, which influences the alignment of molecular orbitals relative to the substrate's Fermi level. nih.gov This charge transfer is fundamental to the performance of ZnPc-based materials in electronic devices. High-resolution atomic force microscopy (HR-AFM) combined with DFT simulations has even been used to probe the electronic orbital signatures of the central metal atom in phthalocyanines, revealing how d-orbital occupations influence interactions. princeton.edu

The interaction strength between ZnPcS₄ and a substrate is quantified by the adsorption energy, a key parameter for applications in catalysis and molecular electronics. DFT calculations are instrumental in predicting these energies. nih.gov Studies on the parent ZnPc molecule on surfaces like gold (Au(111)) and silver (Ag(111)) have been performed to understand the bonding mechanism. nih.gov

These calculations often incorporate van der Waals (vdW) corrections to accurately describe the non-covalent interactions that dominate in many systems. The results show that the molecule-substrate distance and binding energy depend on the specific substrate. nih.gov For ZnPc on Au(111) and Ag(111), calculations indicate that the central zinc atom is positioned slightly closer to the surface than the rest of the macrocycle, suggesting a specific interaction between the metal center and the substrate. nih.gov This deviation from planarity is an important structural detail revealed by computational modeling. nih.gov

Table 2: Computed Adsorption Heights of ZnPc on Noble Metal Surfaces This table shows the calculated vertical distance (d) between the molecule and the substrate for the parent ZnPc molecule.

SystemComputed Adsorption Height (Å)Reference
ZnPc on Au(111)3.36 nih.gov
ZnPc on Ag(111)3.02 nih.gov

The electronic properties of ZnPcS₄ are sensitive to its environment, particularly the solvent. The sulfonic acid groups render the molecule highly soluble in polar solvents like water and ethanol. Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a prominent feature. DFT studies can incorporate the effect of a solvent through various models, such as the Polarizable Continuum Model (PCM).

These models simulate the dielectric environment of the solvent, allowing for the calculation of electronic transition energies in different media. For related porphyrin and phthalocyanine molecules, it has been shown that polar solvents typically cause a red-shift (a shift to longer wavelengths) of the main absorption bands, known as the Q and B (or Soret) bands. nih.govresearchgate.net This shift occurs because the excited state of the molecule is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. mdpi.com DFT calculations can accurately predict these solvatochromic shifts, correlating them with solvent properties like polarity and hydrogen bonding ability. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of ZnPcS₄ upon light absorption, TD-DFT is the method of choice. It is an extension of DFT that allows for the calculation of electronic excited states and properties related to them, such as UV-visible absorption spectra. researchgate.netdntb.gov.uanih.gov TD-DFT calculations on ZnPc and its derivatives have successfully interpreted their complex absorption spectra, assigning the prominent Q and B bands to specific π→π* electronic transitions within the phthalocyanine macrocycle. researchgate.netresearchgate.net

According to the Franck-Condon principle, electronic excitation is a rapid process during which the molecular geometry does not initially change. joaquinbarroso.com However, the molecule in its excited state is not at a geometric minimum and will subsequently relax to a new equilibrium geometry. TD-DFT can be used to perform geometry optimizations on the excited-state potential energy surface to determine this relaxed structure. joaquinbarroso.comq-chem.com

This analysis is crucial for understanding emission phenomena like fluorescence and phosphorescence. Studies on the parent ZnPc molecule have revealed that while its ground state possesses high D₄h symmetry, the geometry of the lowest singlet excited state (S₁) can relax to a structure with lower symmetry, such as C₄v. dntb.gov.uanih.gov This geometric relaxation lowers the energy of the excited state and is a key factor in the photophysical pathway of the molecule after light absorption. Understanding these relaxed geometries is essential for designing molecules with specific emissive properties. utwente.nlbaumeiergroup.com

Computational Assignment of Electronic Transitions in Spectra

The distinct electronic absorption spectrum of Zinc(II) Phthalocyanine tetrasulfonic acid (ZnPcTS), characterized by the intense Q-band in the visible region and the Soret (or B) band in the near-ultraviolet region, has been extensively rationalized through theoretical and computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for these investigations, providing detailed insights into the nature of the electronic transitions responsible for the observed spectral features. nih.govumanitoba.cadntb.gov.ua

The electronic structure of the phthalocyanine macrocycle is dominated by a highly conjugated 18 π-electron system. The characteristic absorption bands arise from π → π* electronic transitions within this system. nih.govacs.org The Gouterman model, originally developed for porphyrins, provides a foundational four-orbital model (HOMO-1, HOMO, LUMO, LUMO+1) to describe the main spectral features. For metallophthalocyanines with D4h symmetry, such as the parent Zinc(II) Phthalocyanine, the HOMO is of a1u symmetry and the LUMO is a doubly degenerate eg set. dntb.gov.ua

The prominent Q-band, which is responsible for the compound's intense color, is primarily assigned to the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), specifically the a1u → eg transition. dntb.gov.ua This transition is formally forbidden but gains intensity through vibronic coupling. The Soret band, found at higher energy, is attributed to transitions to the second set of unoccupied π* orbitals, primarily the a2u → eg transition. umanitoba.ca

Sulfonation of the phthalocyanine ring, as in ZnPcTS, lowers the symmetry from D4h, which can lead to the splitting of degenerate electronic states. nih.gov However, the fundamental nature of the transitions remains similar to the parent compound. Computational studies on related substituted phthalocyanines show that the energies of these transitions can be modulated by the electron-donating or electron-withdrawing nature of the peripheral substituents. The strongly electron-withdrawing sulfonate groups in ZnPcTS are expected to influence the energies of the frontier molecular orbitals, thereby shifting the absorption bands. Theoretical calculations using TD-DFT can accurately predict these shifts and assign the specific transitions to the experimentally observed absorption maxima. nih.gov

Below is a representative table summarizing the computational assignment of the principal electronic transitions for a typical Zinc(II) Phthalocyanine derivative, based on TD-DFT calculations reported in the literature.

Spectral BandTypical Wavelength (nm)Calculated Energy (eV)Primary Orbital TransitionOscillator Strength (f)
Q-band~670-690~1.85HOMO (a1u) → LUMO (eg)High
Soret (B) Band~340-360~3.54HOMO-1 (a2u) → LUMO (eg)Moderate

Note: The exact calculated energies and oscillator strengths can vary depending on the specific computational method, basis set, and solvent model used in the simulation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to investigate the behavior of ZnPcTS at the atomic level. These methods provide insights into dynamic processes that are often difficult to probe experimentally, such as self-assembly and interactions with biological macromolecules.

Simulation of Intermolecular Interactions and Self-Assembly Processes

ZnPcTS molecules, particularly in aqueous solutions, have a strong tendency to aggregate due to π-π stacking interactions between the planar phthalocyanine macrocycles. Molecular dynamics (MD) simulations are employed to study the energetics and dynamics of this self-assembly process. nih.gov These simulations model the forces between atoms, allowing researchers to observe how individual ZnPcTS molecules interact and organize over time.

Simulations can reveal the preferred geometries of ZnPcTS dimers and larger aggregates. The calculations often show that co-facial stacked dimers are a highly stable configuration. nih.gov By computing the potential of mean force (PMF) along a reaction coordinate (such as the distance between the centers of mass of two molecules), the free energy landscape of the dimerization process can be mapped out. This provides quantitative information about the stability of the aggregated state.

Atomistic simulations have been used to study the assembly of zinc phthalocyanines on surfaces, revealing that aggregation is likely at sufficient surface coverage and identifying the most energetically stable aggregate morphologies. nih.gov These computational approaches can be hierarchical, using a combination of methods like model potential molecular dynamics for short-time evolution and coarse-grained models for larger clusters and longer timescales. nih.gov The insights gained from these simulations are crucial for understanding how aggregation affects the photophysical properties of ZnPcTS, as self-association is known to cause significant changes in its absorption and fluorescence spectra.

Prediction of Binding Modes with Biomolecular Targets

Molecular dynamics simulations are a key tool for predicting and analyzing the binding of small molecules like ZnPcTS to biomolecular targets such as proteins and nucleic acids. nih.gov This is particularly relevant for applications like photodynamic therapy, where the photosensitizer's efficacy is dependent on its localization near or within target cells or tissues.

The process typically begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms sample a large number of possible binding poses and use a scoring function to rank them based on their predicted binding affinity.

Following docking, MD simulations are used to refine the predicted binding poses and to assess the stability of the ligand-receptor complex in a more realistic, dynamic environment that includes explicit solvent molecules and ions. nih.govescholarship.org During an MD simulation, the interactions between ZnPcTS and the amino acid residues of a protein can be analyzed in detail. Key interactions, such as hydrogen bonds, electrostatic interactions between the negatively charged sulfonate groups and positively charged residues, and hydrophobic interactions, can be identified and quantified. biorxiv.org

For instance, simulations can predict the binding of ZnPcTS to proteins like serum albumin, which is a major carrier protein in the bloodstream. The computational results can identify the specific binding pockets on the protein and the key residues involved in stabilizing the complex. acs.org Advanced techniques, such as free energy calculations (e.g., MM/PBSA or thermodynamic integration), can be used to estimate the binding free energy, providing a quantitative measure of the binding affinity. nih.gov These predictive studies are invaluable for the rational design of new phthalocyanine-based therapeutic agents with improved target specificity. nih.govbiorxiv.org

Supramolecular Chemistry and Nanostructured Assemblies of Zinc Ii Phthalocyanine Tetrasulfonic Acid

Aggregation Behavior and Control Strategies

The aggregation of ZnTsPc in solution is a dynamic equilibrium between monomeric species and higher-order structures. This process is of critical importance as it significantly modulates the photophysical and photochemical properties of the phthalocyanine (B1677752). For instance, aggregation is known to diminish the photosensitizing ability of phthalocyanine complexes, a crucial factor in applications such as photodynamic therapy. instras.com

Investigation of H- and J-Aggregation Phenomena in Various Media

The aggregation of phthalocyanines typically manifests in two primary forms, H-aggregates and J-aggregates, which are distinguishable by their distinct spectroscopic signatures. H-aggregates, characterized by a face-to-face stacking of the macrocycles, exhibit a blue-shift in their Q-band absorption spectrum compared to the monomer. Conversely, J-aggregates, which involve a head-to-tail arrangement, display a red-shifted Q-band. nih.gov

For ZnTsPc, aggregation in aqueous solutions predominantly leads to the formation of H-type aggregates. nih.gov The strong tendency of sulfonated metallophthalocyanines to aggregate in water is well-documented. electronicsandbooks.com Even at very low concentrations, these molecules can exist in associated forms. The aggregation process can proceed beyond simple dimerization to form trimers and even higher-order columnar aggregates, particularly in the presence of salts. researchgate.net

The solvent environment plays a crucial role in determining the aggregation state of ZnTsPc. Organic solvents, particularly those that can coordinate to the central zinc ion or disrupt π-π stacking, tend to reduce aggregation and favor the monomeric form. instras.com For instance, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are known to disaggregate phthalocyanines. acs.org In contrast, aqueous media promote strong intermolecular interactions, leading to extensive aggregation. instras.com The presence of surfactants, such as sodium dodecyl sulfate (SDS) micelles, can effectively disaggregate ZnTsPc in aqueous solutions, highlighting the influence of the microenvironment on its aggregation state. jlu.edu.cn

Influence of Concentration, Solvent Polarity, and Ionic Strength on Aggregation

The equilibrium between monomeric and aggregated forms of ZnTsPc is highly sensitive to several factors, including its concentration, the polarity of the solvent, and the ionic strength of the solution.

Concentration: An increase in the concentration of ZnTsPc generally leads to a more pronounced aggregation. This is often observed experimentally as a deviation from the Beer-Lambert law, where the molar absorptivity does not remain constant with increasing concentration. researchgate.net This concentration-dependent aggregation is a hallmark of self-associating systems.

Solvent Polarity: As previously mentioned, solvent polarity has a profound effect on the aggregation of ZnTsPc. Aqueous environments, being highly polar, drive the hydrophobic phthalocyanine cores to associate, minimizing their contact with water molecules. instras.com In less polar organic solvents, the energetic penalty for solvating the macrocycle is lower, thus favoring the monomeric state. instras.com The choice of solvent can therefore be used as a tool to control the degree of aggregation.

Ionic Strength: The ionic strength of an aqueous solution significantly influences the aggregation of charged molecules like ZnTsPc. The sulfonic acid groups are typically deprotonated in neutral aqueous solutions, resulting in a negatively charged molecule. The electrostatic repulsion between these charged macrocycles can counteract the attractive π-π stacking forces. Increasing the ionic strength of the solution by adding salts screens these electrostatic repulsions, thereby promoting aggregation. researchgate.netnih.gov The dimerization of similar charged porphyrins has been shown to be highly dependent on the concentration of added salt. nih.gov

The following table summarizes the general influence of these factors on the aggregation of ZnTsPc:

FactorInfluence on AggregationSpectroscopic Observation
Increasing Concentration Promotes aggregationDeviation from Beer-Lambert Law, increase in aggregate-related absorption bands
Increasing Solvent Polarity (e.g., water) Promotes aggregationPredominance of H-aggregate bands (blue-shifted Q-band)
Decreasing Solvent Polarity (e.g., DMF, DMSO) Reduces aggregationPredominance of monomer band (sharp, intense Q-band)
Increasing Ionic Strength Promotes aggregationEnhancement of aggregate-related absorption bands

Molecular Design Principles for Aggregation Suppression

The tendency of phthalocyanines to aggregate can be a significant drawback in applications where the monomeric form is most active. Consequently, several molecular design strategies have been developed to suppress this aggregation.

A primary strategy involves the introduction of bulky substituents onto the phthalocyanine periphery. These bulky groups create steric hindrance that physically prevents the close approach and efficient π-π stacking of the macrocycles. instras.com The position of these substituents is also crucial. A study on a water-soluble zinc phthalocyanine with four sulfonic acid groups at the non-peripheral (α) positions demonstrated that this substitution pattern effectively hinders the formation of aggregates. nih.gov

Another approach to mitigate aggregation is through the codeposition of the phthalocyanine with a coordinating polymer. For instance, poly(4‐vinylpyridine) (P4VP) has been shown to effectively disperse cobalt phthalocyanine in films. The axial coordination of the polymer's pyridyl groups to the central metal ion and π-stacking interactions between the polymer and the phthalocyanine disrupt the self-aggregation of the phthalocyanine molecules. nih.gov While this has been demonstrated for a cobalt analog, the principle could be applicable to ZnTsPc.

Encapsulation within nanostructures such as micelles or covalent organic frameworks also serves as an effective method to isolate individual phthalocyanine molecules and prevent aggregation-induced quenching of their excited states. acs.orgacs.org

Self-Assembly Processes and Hierarchical Structures

The inherent ability of ZnTsPc to self-assemble, driven by a combination of π-π stacking, hydrophobic, and electrostatic interactions, can lead to the formation of well-defined hierarchical structures.

Formation of Self-Assembled Micelles and Vesicles

While ZnTsPc is often encapsulated within micelles formed by surfactants to prevent its aggregation, jlu.edu.cn there is also the potential for amphiphilic phthalocyanine derivatives to self-assemble into such structures. The ZnTsPc molecule possesses an amphiphilic character, with the large, hydrophobic phthalocyanine core and the hydrophilic sulfonic acid groups. This molecular architecture is conducive to the formation of micelles and vesicles in aqueous media, where the hydrophobic cores would be shielded from the water by the hydrophilic peripheries. While direct evidence for the self-assembly of ZnTsPc into micelles and vesicles is not extensively reported, the principles of amphiphilic self-assembly suggest this is a plausible behavior under specific conditions of concentration, pH, and ionic strength. Related amphiphilic phthalocyanines have been shown to self-assemble into stable spherical nanoparticles in aqueous media.

Chiral Supramolecular Assemblies

Chirality can be induced in supramolecular assemblies of achiral molecules through chiral templating or by the propagation of chirality from a chiral component. In the context of phthalocyanines, the formation of helical, and therefore chiral, supramolecular structures is possible. The stacking of the planar macrocycles can occur with a slight rotation between adjacent molecules, leading to a helical arrangement.

While research specifically on the chiral assemblies of ZnTsPc is limited, studies on other phthalocyanine derivatives have demonstrated the feasibility of forming chiral supramolecular structures. For example, a chiral phthalocyanine dimer with a well-defined supramolecular structure has been synthesized, where chirality is based on π-π interactions. nih.gov Furthermore, the introduction of homochirality into water-soluble supramolecular polymers has been shown to impart a higher level of internal order. researchgate.net These findings suggest that by introducing chiral substituents or interacting with chiral molecules, it may be possible to induce and control the formation of chiral supramolecular assemblies of ZnTsPc.

Construction of Functional Supramolecular Gels

The integration of Zinc(II) phthalocyanine tetrasulfonic acid (Zn(II)PcS4) into supramolecular gels is a key strategy for developing advanced functional materials. These gels are three-dimensional networks formed through non-covalent interactions, providing a versatile matrix for the phthalocyanine molecules. The construction of these functional gels typically follows two main pathways: the use of Zn(II)PcS4 as a dopant within a pre-existing gel network formed by other low-molecular-weight gelators, or the direct participation of the phthalocyanine derivative in the self-assembly process that leads to gelation.

The incorporation of Zn(II)PcS4 imparts specific functionalities to the gel, primarily leveraging the photophysical properties of the phthalocyanine. For instance, hydrophilic gels containing Zn(II)PcS4 have been developed as delivery systems. nih.gov These gels can serve as reservoirs for the photosensitizer, allowing for controlled and localized administration. nih.gov The gel matrix helps to prevent the aggregation of the phthalocyanine molecules, which is crucial for maintaining their photoactivity.

The functionality of these supramolecular gels can be further enhanced by designing them to be stimuli-responsive. The dynamic and reversible nature of the non-covalent bonds holding the gel network together allows the gel to respond to external triggers such as pH, temperature, or the presence of specific ions. While research on stimuli-responsive gels containing specifically Zn(II)PcS4 is emerging, the principle involves triggering a sol-gel transition or a change in the gel's mechanical properties, which could, in turn, modulate the activity or release of the embedded phthalocyanine. This responsiveness is critical for creating "smart" materials for targeted therapies or sensing applications. For example, a change in the local pH of a tumor environment could trigger the release of Zn(II)PcS4 from the gel matrix, activating its therapeutic potential upon light irradiation.

Integration into Nanocarrier and Hybrid Material Systems

The inherent properties of Zn(II)PcS4, such as its strong absorption in the red region of the electromagnetic spectrum and its efficiency in generating reactive oxygen species, are significantly enhanced by integrating it into advanced nanocarrier and hybrid material systems. This integration aims to overcome challenges like poor solubility in physiological environments, aggregation-induced quenching of photoactivity, and lack of target specificity. nih.govnih.gov

Encapsulation of Zn(II)PcS4 into nanocarriers like liposomes and polymeric micelles is a widely explored strategy to improve its delivery and therapeutic efficacy. These nanocarriers protect the photosensitizer from premature degradation, improve its biocompatibility, and can be engineered for targeted delivery.

Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. Zn(II)PcS4, being water-soluble, is typically entrapped within the aqueous core of the liposome. This encapsulation prevents its aggregation in the bloodstream and facilitates transport to target tissues. nih.govnih.gov More advanced systems utilize targeting ligands, such as folic acid, conjugated to the liposome surface to selectively deliver the phthalocyanine cargo to cancer cells that overexpress the corresponding receptors. nih.gov

Polymeric micelles are core-shell nanostructures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. Hydrophobic drugs are typically loaded into the hydrophobic core, but systems have been designed for water-soluble molecules like Zn(II)PcS4. For instance, polymeric nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly-ε-caprolactone (PCL) have been used to effectively encapsulate zinc phthalocyanine derivatives. nih.govdovepress.comdovepress.com These nanoparticles can sustain the release of the photosensitizer and have been shown to significantly enhance phototoxicity against cancer cells compared to the free drug. dovepress.comdovepress.com One study using PLGA nanoparticles reported a high encapsulation efficiency for a tetrasulfonated zinc phthalocyanine. nih.gov

Characteristics of Polymeric Nanoparticles for Zinc Phthalocyanine Delivery
PolymerEncapsulation MethodParticle Size (nm)Encapsulation Efficiency (%)Reference
PLGA (coated with polyelectrolytes)Double emulsion/solvent evaporation384.7 ± 138.682.1 ± 1.2 nih.gov
PCLSolvent emulsification–evaporation187.4 ± 2.167.1 ± 0.9 dovepress.comdovepress.com

Creating hybrid materials by conjugating Zn(II)PcS4 with nanomaterials like quantum dots (QDs) and carbon-based nanostructures opens new avenues for advanced applications in theranostics and energy conversion.

Carbon Nanomaterials , such as graphene and carbon nanotubes (CNTs), possess exceptional electronic properties and large surface areas. Zn(II)PcS4 can be non-covalently attached to the surface of these materials through π–π stacking interactions or covalently grafted. acs.orgresearchgate.netmdpi.com This conjugation typically leads to efficient fluorescence quenching of the phthalocyanine due to photoinduced electron or energy transfer to the carbon nanostructure. acs.orgresearchgate.net This property is harnessed in the development of photoelectrochemical cells and chemical sensors. acs.orgmdpi.com For instance, a ZnPc-graphene hybrid material has been used as a photoactive electrode, exhibiting stable and reproducible photocurrent responses. acs.orgresearchgate.net In the context of sensing, the interaction of the hybrid material with analytes like ammonia can modulate its electronic properties, providing a detectable signal. mdpi.commdpi.com

Photophysical Properties of Phthalocyanine-Nanomaterial Conjugates
Hybrid SystemKey Interaction/ProcessObserved EffectPotential ApplicationReference
ZnPc-Quantum DotFörster Resonance Energy Transfer (FRET)QD fluorescence quenching; Enhanced Pc excitationPhotodynamic Therapy, Bioimaging researchgate.netrsc.org
ZnPc-GraphenePhotoinduced Electron TransferPc fluorescence quenching; Photocurrent generationPhotoelectrochemical Cells acs.orgresearchgate.net
ZnPc-Carbon NanotubeModulation of Electronic StructureChange in electrical conductivity upon analyte adsorptionChemical Sensors mdpi.commdpi.com

The formation of composite materials by combining Zn(II)PcS4 with metal oxides or embedding it within polymer matrices yields functional materials for applications ranging from photocatalysis to protective coatings.

Metal Oxides , particularly titanium dioxide (TiO2), are wide-bandgap semiconductors widely used in photocatalysis. However, TiO2 is primarily activated by UV light. By sensitizing TiO2 with Zn(II)PcS4, the resulting composite material can be activated by visible light, significantly broadening its application spectrum. acs.org In these composites, the excited phthalocyanine injects an electron into the conduction band of the TiO2, initiating the formation of reactive oxygen species that can degrade pollutants or kill microorganisms. acs.org Zn(II)-tetracarboxy-phthalocyanine sensitized TiO2 thin films have demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) under visible light irradiation. acs.org Similarly, ZnPc/TiO2 composites have been synthesized for use as photoanodes for the photocathodic protection of stainless steel. researchgate.net

Polymers serve as excellent host matrices for dispersing Zn(II)PcS4, preventing aggregation and creating robust, processable materials. As discussed previously, polymers like PLGA and PCL are used to form nanoparticle composites for drug delivery. nih.govdovepress.comdovepress.com Beyond nanoparticles, Zn(II)PcS4 can be incorporated into polymer films or fibers. These composites can be used as heterogeneous photocatalysts or as materials with specific optical properties. The polymer matrix provides mechanical stability and dictates the physical form of the final material, while the embedded phthalocyanine provides the photochemical function.

Conclusion and Future Research Directions in Zinc Ii Phthalocyanine Tetrasulfonic Acid Studies

Synthesis of Major Academic Findings

Zinc(II) Phthalocyanine (B1677752) tetrasulfonic acid (ZnPcS₄) has been established as a significant second-generation photosensitizer in academic research, primarily due to its strong absorption in the near-infrared region, which allows for deeper tissue penetration of light. The core of its functionality lies in its ability, upon light activation, to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which can induce cell death through apoptosis or necrosis. This mechanism is the foundation of its extensive investigation in photodynamic therapy (PDT) for various cancers.

Research has demonstrated that ZnPcS₄ exhibits photodynamic activity against numerous human tumor cell lines. Beyond its therapeutic potential, its photophysical properties have been harnessed for other biomedical applications. For instance, it has been shown to enhance the optical contrast in tumors for photoacoustic imaging. Another significant area of research is its application in chemical sensing. Studies have explored the use of zinc phthalocyanines in resistive solid-state sensors, where the adsorption of foreign molecules, such as chemical warfare agent analogues, alters the material's electronic properties. The fundamental interaction and charge transfer between the phthalocyanine surface and the target gas molecule are critical to this sensing mechanism.

A major theme in the literature is the challenge of the compound's delivery in biological systems. While the sulfonic acid groups improve water solubility compared to unsubstituted zinc phthalocyanine, issues related to aggregation and non-specific uptake persist. To overcome these limitations, a substantial body of research has focused on encapsulating ZnPcS₄ into various nanocarriers.

Application AreaKey FindingsReferences
Photodynamic Therapy (PDT) Acts as a second-generation photosensitizer; generates ROS upon light irradiation to induce apoptosis and necrosis in cancer cells.
Bioimaging Enhances optical contrast in tumors, serving as a contrast agent for in vivo photoacoustic imaging.
Chemical Sensing Utilized as a sensing material in resistive sensors for volatile compounds; the sensing mechanism relies on molecular adsorption and charge transfer.
Antimicrobial Photocatalysis Related phthalocyanines are used to sensitize semiconductors like TiO₂, enabling antimicrobial activity under visible light.

Identification of Emerging Trends and Opportunities

The trajectory of ZnPcS₄ research is clearly moving towards sophisticated, targeted, and multifunctional systems. A dominant emerging trend is the integration of ZnPcS₄ with nanotechnology to create advanced drug delivery systems. Encapsulation within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) has been shown to form stable nanoparticles that maintain the photosensitizer's photophysical behavior and can achieve high cell death rates in vitro.

Building on this, the development of actively targeted nanoconjugates represents a significant opportunity. By functionalizing nanoparticles loaded with ZnPcS₄ with specific ligands, such as folic acid, researchers can target cancer cells that overexpress the corresponding receptors. This strategy has been shown to enhance cellular localization and elicit a stronger cytotoxic effect post-PDT compared to non-targeted nanoparticles or the free photosensitizer. This targeted approach holds the promise of increasing therapeutic efficacy while minimizing damage to healthy tissue.

Another burgeoning area is the use of more biologically relevant models for preclinical testing. The field is progressing from traditional two-dimensional (2-D) monolayer cell cultures to more complex three-dimensional (3-D) multicellular tumor spheroids. These models better mimic the in vivo tumor microenvironment, providing a more accurate assessment of a photosensitizer's delivery and effectiveness.

Furthermore, there is a growing interest in combining ZnPcS₄ with other functional materials to create synergistic systems. For example, its use in conjunction with graphene quantum dots has been shown to enhance its fluorescence, opening opportunities for simultaneous sensing and imaging applications. Similarly, its ability to sensitize wide-bandgap semiconductors like titanium dioxide (TiO₂) to visible light is being explored for environmental applications, such as the photocatalytic degradation of pollutants and antimicrobial surfaces.

Unexplored Research Avenues and Persistent Challenges

Despite significant progress, several challenges and unexplored avenues remain in the study of Zinc(II) Phthalocyanine tetrasulfonic acid. A persistent and fundamental challenge is the inherent tendency of phthalocyanine molecules to aggregate in aqueous environments. This aggregation can significantly diminish their photochemical efficiency—a phenomenon known as aggregation-caused quenching—thereby limiting their therapeutic and catalytic activity. While nanoparticle encapsulation helps mitigate this, the development of novel molecular strategies or formulations to prevent aggregation remains a critical research goal.

In the realm of chemical sensing, while the potential of zinc phthalocyanines has been demonstrated, the fundamental sensing mechanisms are not yet fully quantified. A deeper investigation into the adsorption energies, charge transfer dynamics, and the influence of the substrate on the interaction between ZnPcS₄ and various analytes is needed to design more sensitive and selective sensors.

While the Type II photochemical mechanism, which generates singlet oxygen, is often considered dominant for PDT, the role of the Type I mechanism, which involves the formation of other radical species, is less understood, particularly under conditions of hypoxia common in tumors. A thorough investigation into the relative contributions of these two pathways for ZnPcS₄ in different biological environments is an important unexplored avenue that could lead to more effective treatment strategies.

Furthermore, most research has focused on cellular-level photodynamic therapy (C-PDT), where the photosensitizer accumulates in tumor cells. The potential of ZnPcS₄ for vascular-targeted photodynamic therapy (V-PDT), which targets the tumor vasculature, is a relatively unexplored area that could offer advantages in treating certain types of solid tumors.

Broader Academic Impact and Translational Research Outlook

The study of Zinc(II) Phthalocyanine tetrasulfonic acid has a considerable academic impact, serving as a benchmark compound in the development of second-generation photosensitizers. It provides a versatile molecular platform for fundamental research in photochemistry, nanomedicine, and materials science. Its well-characterized photophysical properties make it an ideal candidate for investigating drug delivery mechanisms, active targeting strategies, and the complex interactions between photosensitizers and biological systems.

From a translational perspective, the outlook for ZnPcS₄ is promising, particularly through its incorporation into advanced nanodelivery systems. The progression from simple in vitro models to 3-D tumor spheroids and in vivo animal models signifies a critical step towards clinical relevance. The development of targeted nanoparticle formulations that can improve solubility, circulation time, and tumor selectivity addresses key hurdles that have historically limited the clinical translation of photosensitizers.

The successful clinical translation of ZnPcS₄-based therapies will depend on demonstrating enhanced efficacy and safety in rigorous preclinical and human trials. Future research will likely focus on optimizing nanoparticle design, scaling up manufacturing processes, and evaluating long-term therapeutic outcomes. Beyond oncology, its demonstrated potential in antimicrobial photocatalysis presents a translational opportunity for developing self-sterilizing surfaces or new antimicrobial treatments, which is of immense importance in an era of growing antibiotic resistance. The continued interdisciplinary collaboration between chemists, materials scientists, and biologists will be essential to fully realize the translational potential of this versatile compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Zn(II) phthalocyanine tetrasulfonic acid?

  • Methodology : Synthesis typically involves cyclotetramerization of sulfonated phthalonitrile precursors under controlled conditions. Characterization employs techniques such as:

  • FT-IR spectroscopy to confirm sulfonic acid groups and metal coordination .
  • UV-Vis spectroscopy to identify Q-band absorption (600–700 nm), a hallmark of phthalocyanines .
  • Nuclear Magnetic Resonance (NMR) for structural elucidation, particularly for substituent patterns .
  • Elemental analysis to verify purity and stoichiometry .

Q. How can researchers validate the DNA-binding mechanism of ZnPcS4?

  • Experimental design :

  • Absorption titration : Monitor hypochromism/shift in UV-Vis spectra of DNA-ethidium bromide complexes upon ZnPcS4 addition to assess intercalation .
  • Viscosity measurements : Increased DNA viscosity supports intercalation; minor changes suggest groove binding .
  • Gel electrophoresis : Evaluate DNA cleavage or conformational changes induced by ZnPcS4 under irradiation .

Q. What are the key considerations for optimizing ZnPcS4 as a photosensitizer in photodynamic therapy (PDT)?

  • Methodology :

  • Solubility testing : Ensure aqueous compatibility via sulfonic acid groups .
  • Singlet oxygen quantum yield (ΦΔ) : Measure using chemical traps (e.g., 1,3-diphenylisobenzofuran) under controlled light exposure .
  • Cellular uptake assays : Use fluorescence microscopy or flow cytometry with ZnPcS4-labeled probes .

Advanced Research Questions

Q. How can ROS-responsive delivery systems enhance ZnPcS4 efficacy in combinatorial cancer therapies?

  • Experimental approach :

  • Supramolecular hydrogel design : Co-load ZnPcS4 with chemotherapeutic agents (e.g., doxorubicin) in ROS-degradable gels. Monitor drug release kinetics via HPLC under ROS-mimicking conditions (H2O2) .
  • In vivo validation : Use tumor-bearing models to assess penetration depth (e.g., confocal imaging) and synergistic PDT/chemotherapy outcomes .

Q. What strategies address contradictory data on ZnPcS4 photostability in long-term PDT applications?

  • Data reconciliation :

  • Accelerated degradation studies : Expose ZnPcS4 solutions to prolonged irradiation (e.g., 650 nm LED) and track absorbance decay .
  • Nanocarrier encapsulation : Compare stability of free vs. nanoparticle-encapsulated ZnPcS4 using dynamic light scattering (DLS) and fluorescence quenching assays .

Q. How can ZnPcS4 be integrated with X-ray-activated nanomaterials for depth-independent PDT?

  • Advanced methodology :

  • Covalent conjugation : Link ZnPcS4 to persistent luminescence nanoparticles (e.g., ZnGa2O4:Cr) via sulfonic acid-NP surface interactions. Validate energy transfer via luminescence resonance energy transfer (LRET) .
  • X-ray dose optimization : Conduct in vitro cytotoxicity assays under varying X-ray doses (0.5–5 Gy) to balance efficacy and safety .

Q. What analytical techniques resolve discrepancies in ZnPcS4 aggregation behavior across solvent systems?

  • Contradiction analysis :

  • Spectroscopic aggregation studies : Compare monomer vs. aggregate Q-band ratios (e.g., 670 nm vs. 630 nm) in DMSO, water, and PBS .
  • Dynamic light scattering (DLS) : Quantize hydrodynamic radius changes in polar vs. non-polar solvents .

Methodological Guidelines

  • For DNA-binding studies : Always include control experiments (e.g., free DNA, buffer-only samples) to distinguish intrinsic effects from ZnPcS4-induced changes .
  • For in vivo PDT : Prioritize ROS-responsive carriers to minimize off-target toxicity and enhance tumor accumulation .
  • For stability testing : Standardize light sources and dosimetry to ensure reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZN(II) Phthalocyanine tetrasulfonic acid
Reactant of Route 2
ZN(II) Phthalocyanine tetrasulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.